Butyl acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEYYJKEWSMYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2, Array | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-49-0 | |
| Record name | Poly(butyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024676 | |
| Record name | Butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.] | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Butyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1% | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max) | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization]. | |
CAS No. |
141-32-2, 9003-49-0 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, butyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butyl acrylate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/n-butyl-acrylate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705NM8U35V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UD3010B0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis Methodologies and Reaction Engineering for Butyl Acrylate and Its Polymers
Advanced Butyl Acrylate (B77674) Production Processes
The industrial synthesis of butyl acrylate has evolved to incorporate advanced production processes that enhance efficiency and product purity. These methods focus on overcoming the limitations of conventional techniques, such as unfavorable reaction equilibria and the high risk of polymerization of both the reactant, acrylic acid, and the product, this compound, at elevated temperatures. researchgate.netresearchgate.netacs.org
The primary route for producing this compound is the direct esterification of acrylic acid with n-butanol. google.com This reversible reaction is catalyzed by an acid, with the concurrent removal of water to shift the equilibrium towards the product side. google.com While homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid have been used, heterogeneous catalysts, particularly ion-exchange resins, are favored in modern processes. researchgate.netsci-hub.st These solid acid catalysts, such as Amberlyst 15 and Amberlyst 131, offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste handling issues. researchgate.netsci-hub.stresearchgate.net
The reaction kinetics are influenced by several factors, including temperature, the molar ratio of reactants, and the amount of catalyst. Studies have shown that increasing the reaction temperature and catalyst concentration generally enhances the reaction rate. researchgate.net For instance, the esterification of acrylic acid with n-butanol using Amberlyst 15-wet as a catalyst has been studied at temperatures ranging from 50 to 90 °C, with varying n-butanol to acrylic acid molar ratios and catalyst amounts. researchgate.net The reaction is endothermic, and a simplified Langmuir–Hinshelwood–Hougen–Watson kinetic model has been found to best describe the experimental data. researchgate.net Another approach involves using a Brønsted acidic ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO4]), to intensify the esterification process. acs.org
A patented process describes a method where butanol is introduced in a deferred manner, starting with a butanol/acrylic acid molar ratio between 0.5 and 1 and increasing it to between 1 and 1.5 as the reaction progresses. google.com This strategy, combined with the continuous removal of the water of reaction as a heteroazeotropic mixture with butanol, allows for high conversion rates. google.com
Process intensification, which combines reaction and separation in a single unit, has emerged as a key strategy for improving the efficiency and economics of this compound production. researchgate.netup.pt These integrated approaches aim to overcome equilibrium limitations and reduce energy consumption.
Reactive distillation (RD) is a prominent process intensification technique that integrates the esterification reaction and the separation of products and reactants in a single column. acs.orgntnu.no This approach offers the potential for significant improvements in capital productivity, energy efficiency, and selectivity. ntnu.no In the RD process for this compound synthesis, the reaction occurs in the presence of a solid acid catalyst within the distillation column. researchgate.net As the reaction proceeds, the more volatile components, including the water byproduct, move up the column, while the less volatile this compound product moves down. ntnu.no
A typical design involves a reactive distillation column coupled with an overhead decanter. ntnu.no The top vapor, which is a three-component heterogeneous azeotrope of this compound, butanol, and water, is condensed and separated in the decanter. ntnu.no The organic phase is refluxed to the column, and the aqueous phase is removed. ntnu.no This continuous removal of water drives the reaction towards completion, allowing for high product purity. ntnu.no However, a major challenge in reactive distillation is the tendency of acrylic acid and this compound to polymerize at the operating temperatures, necessitating the use of inhibitors. researchgate.net Research has focused on optimizing the design and control of RD columns to minimize the total annual cost and ensure stable operation. researchgate.net It has been found that operating the column slightly off the exact stoichiometric balance of the feed can improve operability. researchgate.net
Chromatographic reactors represent another class of multifunctional reactors used for this compound synthesis. aidic.it These systems combine reaction and chromatographic separation in a single apparatus, offering a promising alternative for continuous production. researchgate.net
The Simulated Moving Bed Reactor (SMBR) is a sophisticated chromatographic reactor technology that has been extensively investigated for this compound production. acs.org The SMBR simulates a counter-current movement between the solid adsorbent/catalyst phase and the liquid phase by periodically switching the inlet and outlet ports. acs.org For this compound synthesis, a fixed-bed adsorptive reactor packed with an ion-exchange resin like Amberlyst 15 is often coupled with the SMBR. researchgate.netacs.orgfao.org
In this process, n-butanol can serve as both a reactant and a desorbent to regenerate the adsorbent. acs.org The reactants (acrylic acid and n-butanol) are fed into the reactor, and the products (this compound and water) are separated based on their different affinities for the solid phase. acs.org This allows for the continuous removal of products, thereby shifting the reaction equilibrium and enabling high conversion rates and product purities of up to 99.5% (w/w). acs.orgacs.orgfao.org
Further advancements have led to the concept of process re-intensification, combining SMBR with other separation technologies. up.pt For example, the simulated moving bed membrane reactor (PermSMBR) integrates membrane pervaporation with the SMBR. up.ptacs.org This hybrid system enhances water removal, leading to a significant reduction in eluent consumption and a substantial increase in productivity compared to a conventional SMBR. up.ptacs.org Economic analyses have shown that SMBR-based processes are highly competitive, with a significant economic potential compared to other process intensification strategies. up.ptresearchgate.net
Table 1: Comparison of Process Intensification Strategies for this compound Production
| Feature | Reactive Distillation (RD) | Simulated Moving Bed Reactor (SMBR) | Permeation-Assisted SMBR (PermSMBR) |
|---|---|---|---|
| Principle | Combines reaction and distillation in one column. ntnu.no | Combines reaction and chromatographic separation. acs.org | Integrates SMBR with membrane pervaporation. up.ptacs.org |
| Catalyst | Solid acid catalyst (e.g., ion-exchange resin). researchgate.net | Solid acid catalyst/adsorbent (e.g., Amberlyst 15). researchgate.net | Solid acid catalyst/adsorbent. acs.org |
| Key Advantage | Reduced capital and energy costs. ntnu.no | High conversion and purity due to equilibrium shift. acs.org | Enhanced productivity and reduced eluent consumption. up.ptacs.org |
| Challenge | Polymerization risk at high temperatures. researchgate.net | Complex operation and control. | Membrane stability and fouling. |
| Product Purity | High purity achievable (>99.5 mol %). ntnu.no | High purity achievable (≥99.5% w/w). acs.org | High purity achievable (≥99.5%). acs.org |
| Productivity | Dependent on column design and operating conditions. | High productivity demonstrated at industrial scale. acs.org | 33% higher productivity than conventional SMBR. acs.org |
Process Intensification Strategies in this compound Production
Polymerization Techniques for Poly(this compound) and Copolymers
Poly(this compound) and its copolymers are synthesized through various polymerization techniques, with the choice of method influencing the final polymer's structure, morphology, and properties.
Free-radical polymerization is a common method for producing these polymers. mdpi.com For instance, poly(this compound)-graft-polystyrene/polystyrene blends can be prepared by first copolymerizing glycidyl (B131873) (meth)acrylate with this compound, followed by a polymer analogous reaction and subsequent copolymerization with styrene (B11656). mdpi.com
Emulsion polymerization is another widely used technique, particularly for producing copolymer nanoparticles. ikm.org.my In this process, monomers like methacrylic acid and this compound are polymerized in an aqueous medium with the aid of a surfactant and an initiator to form poly(methacrylic acid-co-butyl acrylate) nanoparticles. ikm.org.my The molar ratio of the monomers can be varied to control the properties of the resulting copolymer, such as its thermal stability and hydrophilicity. ikm.org.my
Controlled or living polymerization techniques offer more precise control over the polymer architecture. These methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). mdpi.com ATRP, in particular, has been successfully employed to synthesize well-defined block copolymers. For example, amphiphilic diblock copolymers of poly(n-butyl acrylate)-block-poly(acrylic acid) (PnBA-PAA) can be prepared by the ATRP of n-butyl acrylate and tert-butyl acrylate, followed by selective acidolysis. acs.org This method allows for the creation of polymers with a narrow molecular weight distribution. acs.org Similarly, the combination of palladium-mediated living olefin polymerization and ATRP has been used to prepare poly(n-butyl acrylate)-graft-polyethylene. scilit.com RAFT polymerization has been utilized to synthesize linear copolymers of n-butyl acrylate, POSS acrylate, and 2-(3-(tert-butyl)-3-methylureido)ethylacrylate, which can then be crosslinked to form self-healing and reprocessable networks. rsc.org While these controlled polymerization methods provide excellent structural control, they can have drawbacks such as the need for high-purity reagents, low monomer conversion, and difficulty in achieving high molecular weights. mdpi.com
Table 2: Polymerization Techniques for Poly(this compound) and its Copolymers
| Polymerization Technique | Description | Example Application | Key Features |
|---|---|---|---|
| Free-Radical Polymerization | A common method involving the use of free-radical initiators. mdpi.com | Synthesis of poly(this compound)-graft-polystyrene/polystyrene blends. mdpi.com | Simplicity, but less control over polymer architecture. |
| Emulsion Polymerization | Polymerization in an aqueous emulsion system. ikm.org.my | Production of poly(methacrylic acid-co-butyl acrylate) nanoparticles. ikm.org.my | Allows for high molecular weight polymers at fast polymerization rates. |
| Atom Transfer Radical Polymerization (ATRP) | A controlled/living polymerization technique. mdpi.com | Synthesis of poly(n-butyl acrylate)-block-poly(acrylic acid) diblock copolymers. acs.org | Provides well-defined polymers with narrow molecular weight distributions. acs.org |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Another controlled/living polymerization method. mdpi.com | Synthesis of linear copolymers for creating self-healing networks. rsc.org | Offers good control over molecular weight and architecture. |
Free Radical Polymerization of this compound
Free radical polymerization is a cornerstone in the industrial production of poly(this compound). This method, while offering high reaction rates and yields, generally provides less control over the polymer architecture compared to controlled radical techniques. The primary approaches within this category are solution, emulsion, and bulk polymerization.
Solution Polymerization
Solution polymerization of this compound involves dissolving the monomer, an initiator, and sometimes a chain transfer agent in a suitable solvent. This method allows for better heat dissipation and viscosity control compared to bulk polymerization.
The choice of solvent significantly influences the polymerization kinetics. Studies have shown that solvents like dioxane can lead to higher polymerization rates compared to aromatic solvents. tu-clausthal.de The reaction rate is also dependent on the monomer concentration, with an increase in concentration generally leading to a faster reaction. researchgate.net Common initiators for this process include 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). researchgate.netgoogle.com The reaction temperature is a critical parameter, affecting both the rate of polymerization and the final conversion. Higher temperatures generally increase the reaction rate but can lead to lower conversions. researchgate.net At elevated temperatures, side reactions such as intramolecular chain transfer (backbiting) and β-scission become more prevalent, influencing the polymer's molecular structure, including branching and molar mass. acs.orgacs.orgrsc.org
Table 1: Research Findings on Solution Polymerization of this compound
| Parameter | Conditions/Observations | Reference(s) |
|---|---|---|
| Initiators | 2,2′-azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | researchgate.netgoogle.com |
| Solvents | Benzene (B151609), Toluene (B28343), Dioxane, Ethyl Acetate, p-Xylene | researchgate.netgoogle.commdpi.comacs.org |
| Temperature | 50°C to 140°C. Higher temperatures increase the rate but can decrease conversion. | researchgate.netmdpi.com |
| Monomer Conc. | Rate increases with monomer concentration. | researchgate.net |
| Solvent Effect | Dioxane leads to higher rates than aromatic solvents. | tu-clausthal.de |
| Side Reactions | Backbiting and β-scission are significant at higher temperatures. | acs.orgacs.orgrsc.org |
Emulsion Polymerization
Emulsion polymerization is a widely used technique for producing poly(this compound) latexes for applications such as adhesives and coatings. This process involves emulsifying the this compound monomer in an aqueous medium with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator.
This method can be carried out using seeded or semi-continuous processes, which allow for control over particle size and distribution. usm.my In a seeded emulsion polymerization, pre-formed polymer particles (the seed) are used to ensure that no new particles are formed during the main polymerization stage. rsc.org Common initiators include potassium persulfate (K₂S₂O₈) and ammonium (B1175870) persulfate (APS), while surfactants like sodium lauryl sulfate (SLS) and Aerosol MA are frequently employed. usm.myrsc.orgmdpi.com The feeding and aging times are critical process variables that affect the final particle size and monomer conversion. usm.my For instance, increasing the feeding time can lead to smaller polymer particles. usm.my The kinetics of emulsion polymerization are complex, with a high average number of free radicals per particle observed in some systems. rsc.orgrsc.org
Table 2: Research Findings on Emulsion Polymerization of this compound
| Parameter | Conditions/Observations | Reference(s) |
|---|---|---|
| Process Type | Seeded, Semi-continuous | usm.myrsc.org |
| Initiators | Potassium Persulfate (K₂S₂O₈), Ammonium Persulfate (APS) | usm.myrsc.org |
| Surfactants | Sodium Lauryl Sulfate (SLS), Aerosol MA, Sodium Dodecyl Sulfate (SDS) | usm.myrsc.orgmdpi.comresearchgate.net |
| Temperature | Typically 50°C to 75°C. | usm.myrsc.orgrsc.org |
| Particle Size | Influenced by feeding time; longer feeding times can result in smaller particles. | usm.my |
| Kinetics | High average number of free radicals per particle (ranging from 3 to 9). | rsc.orgrsc.org |
Bulk Polymerization
Bulk polymerization of this compound is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a pure polymer. However, controlling the reaction can be challenging due to the high viscosity of the polymerizing medium and the exothermic nature of the reaction.
Industrially, continuous bulk polymerization processes are often operated at high temperatures, typically between 180°C and 270°C. google.com At these temperatures, thermal self-initiation of this compound can occur, although a small amount of a free-radical initiator is often used to control the reaction and the properties of the resulting polymer. tu-clausthal.degoogle.com Temperatures below 180°C tend to produce polymers with higher molecular weights and broader molecular weight distributions. google.com The residence time of the monomer in the reaction zone is another key parameter, generally ranging from 1 to 30 minutes in continuous processes. google.com
Table 3: Research Findings on Bulk Polymerization of this compound
| Parameter | Conditions/Observations | Reference(s) |
|---|---|---|
| Temperature | 180°C to 270°C for continuous processes. | google.com |
| Initiation | Can be self-initiated at high temperatures or with a small amount of free-radical initiator. | tu-clausthal.degoogle.comresearchgate.net |
| Molecular Weight | Lower temperatures (<180°C) lead to higher molecular weight. | google.com |
| Residence Time | 1 to 30 minutes in continuous reactors. | google.com |
| Gel Effect | A "double gel effect" can be observed in terpolymerizations involving vinyl acetate. | capes.gov.br |
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization techniques have emerged as powerful tools for synthesizing well-defined poly(this compound) with predetermined molecular weights, low polydispersity, and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP of this compound utilizes a transition metal complex (e.g., copper or iron-based) to reversibly activate and deactivate the growing polymer chains. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI, often as low as 1.1). tkk.ficmu.edu
A variety of catalyst systems have been successfully employed, including CuBr complexed with ligands like 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) or 2,2′-bipyridine (bpy), and FeCl₂·4H₂O with triphenylphosphine (B44618) (PPh₃). tkk.ficmu.edu The choice of solvent can have a remarkable effect on the polymerization rate and control. For example, using ethylene (B1197577) carbonate as a solvent with a CuIBr/bpy catalyst system resulted in a faster and well-controlled polymerization compared to bulk or other solvents like benzene. cmu.eduacs.org The polymerization rate is typically first order with respect to the catalyst concentration. cmu.edu High-pressure ATRP has also been explored, demonstrating that increasing pressure can significantly enhance the polymerization rate while maintaining control, even with very low catalyst concentrations. nih.gov
Table 4: Research Findings on ATRP of this compound
| Parameter | Conditions/Observations | Reference(s) |
|---|---|---|
| Catalyst Systems | CuIBr/dNbpy, CuIBr/bpy, FeCl₂·4H₂O(PPh₃)₂, Cu(I)Br/TPMA | tkk.ficmu.edunih.gov |
| Initiators | Methyl 2-bromopropionate | tkk.ficmu.edu |
| Solvents | Benzene, Acetone, Ethylene Carbonate, Acetonitrile (B52724) | tkk.ficmu.edunih.gov |
| Control | Produces polymers with low polydispersity (Mw/Mn ≈ 1.1 - 1.2). | tkk.ficmu.edu |
| Solvent Effect | Ethylene carbonate significantly increases the polymerization rate. | cmu.eduacs.org |
| High Pressure | Increases rate and allows for very low catalyst concentrations (e.g., 100 ppm Cu). | nih.gov |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile CRP method that employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. This technique offers excellent control over the molecular weight and PDI of the resulting poly(this compound).
The polymerization exhibits a linear increase in the number-average molecular weight (Mₙ) with monomer conversion, which is characteristic of a controlled process. acs.org Various CTAs have been used, including tert-butyl dithiobenzoate (t-BDB) and dibenzyl trithiocarbonate (B1256668) (DBTTC). acs.orgrsc.org The polymerization is typically initiated by a conventional radical initiator like AIBN. A key feature of RAFT is its tolerance to a wide range of functional groups and reaction conditions. However, in the case of this compound, the polymerization rate can significantly decrease as the concentration of the CTA increases. researchgate.net This method is also effective for creating block copolymers with controlled block lengths. researchgate.net
Table 5: Research Findings on RAFT Polymerization of this compound
| Parameter | Conditions/Observations | Reference(s) |
|---|---|---|
| RAFT Agents (CTA) | tert-Butyl dithiobenzoate (t-BDB), Dibenzyl trithiocarbonate (DBTTC) | acs.orgrsc.org |
| Initiators | 2,2′-azobisisobutyronitrile (AIBN) | acs.org |
| Temperature | 60°C to 90°C. | acs.org |
| Control | Linear increase of Mₙ with conversion; well-controlled homopolymers. | acs.org |
| Rate Dependence | Rate significantly decreases with increasing CTA concentration. | researchgate.net |
| Copolymer Synthesis | Effective for synthesizing block copolymers. | researchgate.net |
Nitroxide-Mediated Polymerization (NMP) of this compound
Nitroxide-Mediated Polymerization (NMP) has emerged as a robust method for the controlled synthesis of polymers with well-defined architectures, low polydispersity, and high chain-end fidelity. acs.org Historically challenged by limitations to styrenic monomers, the advent of second-generation nitroxides has expanded its applicability to a wider range of monomers, including acrylates. acs.orgresearchgate.net
Research has demonstrated that NMP can effectively control the polymerization of this compound (BA). researchgate.net The use of initiators like SG1-BlocBuilder has been explored in the bulk copolymerization of n-butyl acrylate and D-limonene at 115 °C, showing a moderate increase in final conversion compared to conventional free-radical initiation. researchgate.net A key aspect of NMP is the choice of the alkoxyamine initiator. Studies using different SG1-based alkoxyamines have shown that a tertiary SG1-based alkoxyamine provides better control over the polymerization of both styrene and n-butyl acrylate compared to a secondary one. researchgate.net
The effectiveness of NMP for this compound can be significantly enhanced through reaction engineering, such as the use of continuous flow reactors and additives. When using BlocBuilder MA as an initiator, the polymerization of this compound in a continuous flow reactor at 120 °C resulted in higher conversion (63%) and a lower polydispersity index (Đ = 1.09) compared to a batch reactor (57% conversion, Đ = 1.14). rsc.org The introduction of additives like acetol or malononitrile (B47326) can dramatically accelerate the polymerization of BA in flow reactors, improving conversion without a significant loss of control over the polymer's molecular weight distribution. rsc.org This highlights a synergistic effect between the use of additives and flow reactor technology. rsc.org
| Initiator | Monomer System | Temperature (°C) | Reactor Type | Conversion (%) | Polydispersity Index (Đ) | Notes |
| SG1-BlocBuilder | n-Butyl Acrylate / D-limonene | 115 | Bulk | Moderate enhancement | - | Copolymerization. researchgate.net |
| BlocBuilder MA | This compound | 120 | Batch | 57 | 1.14 | Theoretical MW = 6800 g/mol . rsc.org |
| BlocBuilder MA | This compound | 120 | Flow | 63 | 1.09 | Theoretical MW = 6800 g/mol . rsc.org |
| BlocBuilder MA with Acetol | This compound | 120 | Flow | Significantly Improved | Maintained Low | Additive accelerates reaction. rsc.org |
Anionic Polymerization of this compound
Anionic polymerization offers a pathway to well-defined polymers but presents significant challenges, especially for acrylate monomers, due to side reactions. mdpi.com The synthesis requires high purity of solvents, monomers, and a controlled atmosphere. mdpi.com Despite these difficulties, significant progress has been made in the living anionic polymerization of acrylates.
One of the key challenges is the block copolymerization of alkyl methacrylates with primary alkyl acrylates. uliege.be However, advancements in initiator systems and reaction techniques have shown promise. The use of μ/σ-type ligands has been shown to be particularly effective. uliege.be For instance, the synthesis of poly(methyl methacrylate)-b-poly(n-butyl acrylate) diblock copolymers has been achieved in toluene at -20°C using a "flow-tube technique". uliege.be This method allows for rapid mixing of monomer and initiator solutions (within milliseconds) and polymerization in a capillary tube, enabling better control over the reaction. uliege.be
Research into the termination of living anionic polymerization of this compound has also been conducted. One study investigated the use of 2-(chloromethyl)-3,3,3-trifluoroprop-1-ene (CMTFP) and ethyl 2-(chloromethyl)acrylate (ECMA) as terminators. While these were effective for terminating the living anionic polymerization of methyl methacrylate (B99206), the termination efficiency for poly(n-butyl acrylate) living anion was lower, around 75-80%, likely due to the lower reactivity of the polyacrylate living anion. nii.ac.jp The termination efficiency for poly(tert-butyl acrylate) was even lower at 29%. nii.ac.jp
| Polymer System | Initiator/Ligand System | Solvent/Temperature | Technique | Outcome |
| Poly(methyl methacrylate)-b-poly(n-butyl acrylate) | Not specified, but μ/σ-type ligands mentioned as effective | Toluene / -20°C | Flow-tube | Successful synthesis of diblock copolymers. uliege.be |
| Poly(n-butyl acrylate) | Li-iPrIB / EtAl(ODBP)2 | CH2Cl2 / -60°C | Batch | Termination with ECMA showed ~75-80% efficiency. nii.ac.jp |
| Poly(tert-butyl acrylate) | Li-iPrIB / EtAl(ODBP)2 | Not specified | Batch | Termination with ECMA showed 29% efficiency. nii.ac.jp |
Continuous-Flow Microreactor Synthesis of Branched Poly(this compound)
Continuous-flow microreactors offer significant advantages for polymer synthesis, including excellent heat and mass transfer, which allows for better control over fast and exothermic reactions. researchgate.net This technology has been successfully applied to the synthesis of branched poly(this compound) (b-PBA). acs.org
One prominent method is the "Strathclyde method," which involves the solution polymerization of this compound with a branching agent, such as divinylbenzene (B73037) (DVB), and a chain transfer agent, like dodecanethiol (DDT). acs.orgfigshare.com This process, initiated by 2,2′-azobisisobutyronitrile in toluene, has been effectively translated from batch operation to a capillary microreactor. acs.org Studies have shown that the continuous-flow process achieves better molecular weight control and a higher degree of branching compared to traditional batch reactors. researchgate.netacs.org By adjusting the feed formulation and residence time, b-PBA with varying molecular weight distributions can be prepared while controlling the dosages of DVB and DDT to prevent gelation. acs.orgfigshare.com
Another approach involves the functionalization of polymers in a microreactor. A poly(n-butyl acrylate) with a trithiocarbonate end group, prepared via a conventional RAFT process, was successfully functionalized in a continuous-flow microreactor. researchgate.netrsc.org Aminolysis and subsequent thiol-ene reactions were completed within 20 minutes, demonstrating the efficiency of the microflow system for post-polymerization modification. researchgate.netrsc.org This rapid and efficient functionalization opens pathways for scaling up laboratory methods to larger industrial processes. researchgate.netrsc.org
| Synthesis Method | Key Reagents | Reactor Type | Key Findings | Polymer Characteristics |
| Strathclyde Method | This compound, Divinylbenzene (DVB), Dodecanethiol (DDT), AIBN | Capillary Microreactor | Better molecular weight control and higher branching degree than batch. acs.org | Branched poly(this compound) with controlled MWD. |
| RAFT Polymer Functionalization | RAFT-derived poly(n-butyl acrylate), various acrylates | Continuous-Flow Microreactor | Quantitative end-group conversion in 20 minutes. researchgate.netrsc.org | Mn = 3700–4000 g/mol . researchgate.net |
Self-Initiation Mechanisms in this compound Polymerization
This compound can undergo thermal polymerization without the addition of a conventional initiator, a process known as self-initiation. mdpi.com Understanding the mechanism of this spontaneous polymerization is crucial for controlling unwanted polymer formation during storage and for potentially harnessing it in solvent-free, high-temperature synthesis processes. upenn.edu
Theoretical studies using density functional theory (DFT) have explored the self-initiation mechanism. drexel.eduupenn.eduacs.org The proposed mechanism involves the reaction of two acrylate monomers to form a diradical. mdpi.com One key pathway is the formation of a Diels-Alder dimer, 6-butoxy-2-butoxycarbonyl-3,4-dihydro-2H-pyran (BDP), via a concerted pathway on the singlet potential energy surface. drexel.eduupenn.edu Another identified pathway is the non-concerted formation of dibutyl cyclobutane-1,2-dicarboxylate (DBCD), which involves a diradical transition state. drexel.eduupenn.eduacs.org
A critical step in generating the initiating monoradicals is believed to involve a triplet diradical intermediate. drexel.eduupenn.edu It is proposed that a low-energy pathway involves the formation of a triplet diradical species, which then abstracts a hydrogen atom from a third acrylate monomer to generate the monoradical species that initiate the polymerization chain. drexel.eduupenn.edu The structure of these computed monoradicals correlates well with experimental mass spectrometry data of spontaneously polymerized this compound samples. drexel.eduupenn.edu
Experimental studies have quantified the kinetics of this self-initiation reaction. By measuring monomer conversion at high temperatures (140-220 °C) in the absence of an initiator, researchers have estimated the frequency factor and activation energy for the monomer self-initiation reaction. mdpi.com The reaction is slow at lower temperatures (less than 8% conversion after 250 minutes at 160 °C) but becomes significant at higher temperatures (about 40% conversion at 200 °C and 60% at 220 °C after 250 minutes). mdpi.com Further studies confirmed that the self-initiation reaction is second order with respect to the monomer, which aligns with theoretical calculations. upenn.edu
| Temperature (°C) | Conversion after 250 min (%) |
| 140 | < 3 |
| 160 | < 8 |
| 180 | > 25 |
| 200 | ~40 |
| 220 | ~60 |
Polymerization Kinetics and Reaction Mechanisms of Butyl Acrylate
Fundamental Kinetic Parameters of Butyl Acrylate (B77674) Homopolymerization
The homopolymerization of butyl acrylate is characterized by several fundamental kinetic parameters that describe the rates of the primary reaction steps: initiation, propagation, and termination. These parameters are often expressed in the form of the Arrhenius equation, which relates the rate coefficient (k) to the pre-exponential factor (A) and the activation energy (Ea).
Pulsed-laser polymerization (PLP) coupled with size exclusion chromatography (SEC) is a powerful technique used to determine these kinetic parameters. rsc.org For this compound, the propagation rate coefficient (k_p) is a critical parameter. However, its apparent value (k_p,app) can be influenced by side reactions, particularly at higher temperatures. rsc.org
Below is a table summarizing key kinetic parameters for this compound polymerization found in the literature.
| Parameter | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (°C) | Source |
| Backbiting (k_bb) | 1.94 x 10¹² s⁻¹ | 17.8 ± 2.1 | 30-50 | rsc.org |
| Mid-chain Radical Propagation (k_p,m) | 1.94 x 10⁶ L mol⁻¹ s⁻¹ | 30.1 ± 9.7 | 30-50 | rsc.orgqut.edu.au |
| β-Scission (k_β) | - | 81.1 ± 18.2 | 110-140 | rsc.orgqut.edu.au |
| Chain Transfer to Monomer (C_M) | 0.016 ± 0.003 | 15.2 ± 0.6 | 50-72 | uq.edu.auacs.org |
Note: The values presented are subject to variations based on experimental conditions and the specific model used for data analysis.
Intramolecular Chain Transfer Mechanisms in this compound Polymerization
Intramolecular chain transfer, also known as backbiting, is a significant secondary reaction in the polymerization of acrylates, including this compound. mdpi.comresearchgate.net This process has a profound impact on the polymerization kinetics and the final polymer architecture.
Backbiting involves the abstraction of a hydrogen atom from the polymer backbone by the radical at the growing chain end. researchgate.netresearchgate.net In the case of poly(this compound), this typically occurs via a 1,5-hydrogen shift, leading to the formation of a more stable tertiary mid-chain radical (MCR). mdpi.comnih.gov This reaction is more prevalent than intermolecular chain transfer and is responsible for the majority of branching points in the polymer. acs.org
The tertiary mid-chain radicals formed through backbiting can undergo a subsequent reaction known as β-scission. nih.govmdpi.com This reaction involves the cleavage of the polymer chain, resulting in the formation of a macromonomer (a dead polymer chain with a terminal double bond) and a new secondary radical. researchgate.netnih.govmdpi.com
The β-scission reaction has a significant impact on the polymer's microstructure and molar mass. mdpi.com It leads to the production of shorter polymer chains, thereby lowering the average molecular weight of the final product. mdpi.com The rate of β-scission is highly dependent on temperature, with its significance increasing at elevated temperatures, which are often employed in industrial processes to produce low molar mass polyacrylates. nih.govacs.org The competition between the propagation of MCRs (leading to branching) and β-scission (leading to macromonomers) is a critical factor in determining the final polymer architecture. acs.org At low monomer concentrations and high temperatures, the probability of β-scission increases, resulting in a higher content of macromonomers in the polymer. nih.govacs.org
Intermolecular Chain Transfer Reactions in this compound Systems
In addition to intramolecular events, intermolecular chain transfer reactions also play a role in this compound polymerization. These reactions involve the transfer of a radical center from a growing polymer chain to another molecule in the system, such as a monomer, a solvent, or another polymer chain.
Intermolecular chain transfer to the polymer occurs when a growing radical abstracts a hydrogen atom from the backbone of a dead polymer chain. researchgate.net This reaction leads to the formation of a tertiary radical on the polymer backbone, which can then initiate the growth of a long-chain branch. acs.org This process is a key mechanism for the formation of gel or insoluble polymer fractions, particularly at high conversions. researchgate.net
Diffusion-Controlled Effects in this compound Polymerizations
As polymerization proceeds and the concentration of polymer increases, the viscosity of the reaction medium rises significantly. This leads to diffusion-controlled effects, where the rates of certain reactions, particularly termination, are limited by the mobility of the reacting species. mdpi.comtu-clausthal.de
The termination reaction, which involves the combination of two macroradicals, is typically diffusion-controlled from the early stages of polymerization. rsc.org At high conversions, the mobility of large polymer chains becomes severely restricted, leading to a decrease in the termination rate coefficient. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, results in a significant increase in the polymerization rate and the average molar mass of the polymer. researchgate.net
Conversely, at very high conversions, the propagation reaction can also become diffusion-controlled as the mobility of the monomer molecules becomes hindered. This is referred to as the glass effect, which leads to a decrease in the polymerization rate and ultimately limits the final monomer conversion. mdpi.com The extent of these diffusion-controlled effects is influenced by factors such as temperature, solvent, and the initial monomer concentration. mdpi.com
Modeling and Simulation of this compound Polymerization Kinetics
Given the complexity of the reaction scheme, which can include over 30 distinct reactions, mathematical modeling and simulation are invaluable tools for understanding and predicting the behavior of this compound polymerization. acs.orgmdpi.com These models can provide insights that are difficult or impossible to obtain through experimental investigation alone. acs.orgacs.org
Kinetic Monte Carlo (kMC) simulations and deterministic models using software like PREDICI® are commonly employed. mdpi.comacs.orgresearchgate.netresearchgate.net These simulations can model the evolution of monomer conversion, molar mass distribution, branching content, and macromonomer content over time. acs.orgresearchgate.net By incorporating detailed reaction mechanisms, including backbiting, β-scission, and diffusion-controlled effects, these models can accurately predict the final polymer properties under various reaction conditions. acs.orgresearchgate.netmdpi.com
The validation of these models against experimental data is crucial for their reliability. acs.orgresearchgate.net Good agreement between simulation results and experimental data for parameters like number and weight average molar mass has been observed, demonstrating the predictive power of these computational approaches. acs.org Such models are instrumental in process optimization, allowing for the targeted synthesis of poly(this compound) with specific microstructures and properties for various applications. acs.orgresearchgate.netacademicpublishers.org
Monte Carlo Simulations
Monte Carlo (MC) simulations are a powerful computational tool for investigating the complex kinetics of this compound polymerization, particularly at elevated temperatures where secondary reactions become significant. acs.org These simulations can model a large number of reactions, providing insights that are often not feasible to obtain through experimental investigation alone. acs.org
One of the key challenges in high-temperature free-radical polymerization of this compound is the prevalence of side reactions such as backbiting and β-scission, which influence the molecular structure, molar mass, and degree of branching. acs.org MC simulations have been successfully employed to model the free-radical solution polymerization of this compound under these conditions. By simulating as many as 32 different reactions, researchers can elucidate the impact of various reaction parameters on average molar mass, branching content, and macromonomer content. acs.org
A significant advantage of MC simulations is the ability to compare the simulation results with experimental data, often showing good agreement. acs.org This validation allows for a deeper understanding of the polymerization mechanism and facilitates the synthesis of poly(this compound) with predefined characteristics, which is of great industrial importance. acs.org For instance, simulations have shown that at the beginning of polymerization, when monomer concentration is low, backbiting reactions and subsequent branching are more dominant. acs.org
The mcPolymer simulator is an open-source tool based on the Monte Carlo simulation technique that can model various radical polymerizations, including those of acrylates with complex reactions like backbiting. tu-clausthal.de Kinetic Monte Carlo (kMC) simulations using software like mcPolymer have been used to study high-temperature bulk and solution polymerizations of this compound. researchgate.net These simulations can provide information that is otherwise inaccessible, such as the number of branch points per molecule as a function of molar mass. researchgate.net
A massive set of 1692 simulations was performed to determine the best set of reaction rate coefficients to predict the process with excellent agreement with experimental data over a wide range of initiator and monomer concentrations and temperatures. researchgate.net The results from these simulations can be used to control reaction conditions to obtain acrylic microstructures that are well-defined and targeted. researchgate.net
Interactive Table: Simulation Parameters for this compound Polymerization mendeley.com A series of kinetic Monte Carlo (kMC) simulations were performed to generate data on this compound (BA) polymerization. The simulations used AIBN as the initiator and 2-octanone (B155638) as the solvent. mendeley.com
| Parameter | Range |
| Temperature (T) | 60 to 80 °C |
| Initial AIBN Concentration (cAIBN,0) | 2.5 to 20.0 mmol∙L−1 |
| Initial this compound Concentration (cBA,0) | 0.5 to 3.0 mol∙L−1 |
| Number of Simulations | 432 |
| Simulated Reaction Time | 3600 seconds |
| Data Recording Interval | 300 seconds |
Under these conditions, the simulations covered a number-average molecular weight (Mn) range of 4800 to 256,000 g∙mol−1 and a weight-average molecular weight (Mw) range of 12,300 to 511,000 g∙mol−1. mendeley.com For a specific model predicting reaction time, the simulation was run until 90% monomer conversion was achieved, which in some cases took up to 17 hours. mendeley.com
PREDICI® Simulation Software Applications
PREDICI® is a widely used software package for modeling polymerization kinetics. It has been instrumental in studying the free-radical copolymerization of this compound with various other monomers. mdpi.commdpi.com This software allows for the prediction of conversion versus time, copolymer composition versus conversion, and the development of molecular weight. mdpi.com
In the kinetic modeling of the bulk free-radical copolymerization of n-butyl acrylate (BA) with monomers like 2-ethylhexyl acrylate (EHA) and methyl methacrylate (B99206) (MMA), PREDICI® has been used to incorporate significant effects such as diffusion control and backbiting specific to BA. mdpi.comresearchgate.net The models developed can assess the performance of these copolymerization systems across a broad range of monomer compositions. mdpi.com
The modeling approach in PREDICI® for copolymerizations is typically based on conventional bulk free-radical kinetics but is adapted to account for the specific phenomena of each system. mdpi.com For instance, the backbiting mechanism of BA is a crucial side reaction to include. mdpi.com The software can also handle the complexities of terpolymerizations, such as those involving BA, EHA, and MMA. mdpi.com
Furthermore, PREDICI® has been utilized to model the bulk copolymerization of n-butyl acrylate with d-limonene at 80 °C. mdpi.com The model highlighted the significant impact of degradative chain transfer from the allylic structure of d-limonene and the intramolecular chain transfer (backbiting) characteristic of this compound. mdpi.com
A key feature of using PREDICI® is the ability to combine detailed descriptions of polymerization kinetics with heat transfer models. This allows for the prediction of safety-relevant parameters like temperature and pressure profiles within the reactor, enabling the investigation of interactions between process parameters and product properties and paving the way for optimal process control. hereon.de While some have noted limitations of PREDICI® for modeling industrial-scale processes, its customizability through user scripts allows for the development of models that can simulate the thermal behavior of a chemical process. hereon.de
Interactive Table: Polymerization Schemes in PREDICI® for this compound Copolymerization mdpi.com The following table outlines the key reaction types considered in the PREDICI® simulation for the bulk copolymerization of n-butyl acrylate (M1) and 2-ethylhexyl acrylate (M2) at 60 °C.
| Reaction Step | Description |
| Initiation | Two-step process involving initiator decomposition and radical addition to a monomer. |
| Propagation | Four propagation reactions based on the terminal model. |
| Chain Transfer | Chain transfer to both monomer types (MMA and BA). |
| Cross-Propagation | Reactions involving the addition of a monomer to a radical of the other type. |
| Backbiting of BA | Intramolecular chain transfer specific to this compound, leading to mid-chain radicals. |
| Termination | Combination and disproportionation reactions between polymer radicals. |
| Diffusion Control | Adjustments to reaction rates to account for increased viscosity at high conversion. |
Mechanistic Modeling of Self-Initiation and Other Reactions
The spontaneous thermal polymerization of this compound, which occurs without any known added external initiators, is a phenomenon of significant industrial interest. upenn.edu Macroscopic mechanistic modeling has proven to be a powerful tool for understanding the self-initiation reaction of n-butyl acrylate (n-BA) in free-radical polymerization. mdpi.comresearchgate.net
Experimental studies combined with mechanistic modeling have been used to estimate the frequency factor and activation energy of the monomer self-initiation reaction for the first time. mdpi.comresearchgate.net This was achieved by measuring the conversion of n-BA in a homopolymerization initiated solely by the monomer and using a macroscopic mechanistic mathematical model of the reactor. mdpi.comresearchgate.net The models consider not only the self-initiation reaction but also other known reactions contributing to the polymerization. mdpi.comresearchgate.net
A comprehensive free-radical polymerization reaction mechanism is used to develop these models. upenn.edu This includes the self-initiation reaction, which follows a second-order reaction, propagation, chain transfer to polymer, backbiting, and β-scission. upenn.edu Tertiary radicals formed through backbiting or chain transfer to polymer can either propagate, leading to short-chain branches, or undergo β-scission, which generates a dead polymer with a terminal double bond and a secondary radical, thereby lowering the polymer chain length. upenn.edu
These validated macroscopic mechanistic models are accurate enough to be used for the optimization of self-initiated polymerization reactors to produce high-quality acrylic resins with desired properties like specific conversion and number-average molecular weight. upenn.edu
Interactive Table: Estimated Kinetic Parameters for n-Butyl Acrylate Self-Initiation upenn.edu The following table presents the estimated order, frequency factor, and activation energy for the thermal self-initiation of n-butyl acrylate in solution polymerization.
| Parameter | Estimated Value | Method |
| Reaction Order | 2.08 ± 0.28 | Macroscopic Mechanistic Model |
| Frequency Factor | In agreement with bulk polymerization values | Macroscopic Mechanistic Model |
| Activation Energy | In agreement with bulk polymerization values | Macroscopic Mechanistic Model |
The agreement between the estimated parameters from conversion measurements and those obtained from purely theoretical quantum chemical calculations provides strong support for the proposed self-initiation mechanism. mdpi.comresearchgate.net
Copolymerization of Butyl Acrylate
Reactivity Ratios in Butyl Acrylate (B77674) Copolymerization Systems
The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for the addition of a monomer to a growing polymer chain ending in that same monomer to the rate constant for the addition of the other monomer. In all studied systems, it is generally observed that methacrylate (B99206) monomers have reactivity ratios (rM) greater than 1, while acrylate monomers have reactivity ratios (rA) less than 1. tandfonline.com
The following table summarizes the reactivity ratios for various butyl acrylate (BA) copolymerization systems under different conditions.
| Comonomer (M2) | Polymerization Method | Temperature (°C) | r₁ (this compound) | r₂ (Comonomer) | Source(s) |
| Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | 90 | 0.34 | 1.7 | acs.org |
| Conventional Radical | 60 | - | - | acs.org | |
| Free Radical in Benzene (B151609) | 50 | - | - | researchgate.net | |
| Free Radical in Toluene (B28343) | 70 | 0.37 | 2.22 | vnu.edu.vn | |
| UV-initiated | 20 | 0.135 ± 0.04 | 4.1 ± 0.5 | tandfonline.comtandfonline.com | |
| AIBN in Benzene | 60 | 0.20 | 1.71 | tandfonline.comtandfonline.com | |
| Radical in 2-butanone (B6335102) | 78 | 0.467 ± 0.014 | 2.295 ± 0.060 | tandfonline.comtandfonline.com | |
| 2-Ethylhexyl Acrylate (EHA) | Free Radical | 60 | 1.621 | 0.994 | mdpi.com |
| Styrene (B11656) (S) | Nitroxide-Mediated Polymerization (NMP) | 120 | 0.16–0.29 | 0.60–1.2 | frontiersin.org |
| Atom Transfer Radical Polymerization (ATRP) | 110 | 0.22–0.26 | 0.68–0.82 | frontiersin.orgacs.org | |
| Free Radical Polymerization (FRP) | 90 | 0.20 | 0.95 | frontiersin.org | |
| Free Radical | 80 | 0.216 | 0.887 | researchgate.net | |
| Free Radical | 60 | 0.157 | 0.688 | jlu.edu.cn | |
| Free Radical | 80 | 0.174 | 0.378 | jlu.edu.cn | |
| Free Radical | 100 | 0.201 | 0.772 | jlu.edu.cn | |
| Free Radical | 120 | 0.216 | 0.810 | jlu.edu.cn | |
| Free Radical | 140 | 0.241 | 0.851 | jlu.edu.cn | |
| D-Limonene (Lim) | Bulk Free Radical | 80 | 6.07 | 0.0067 | epa.govresearchgate.netresearchgate.net |
| tert-Butyl Acrylate (t-BuA) | Nitroxide-Mediated Polymerization (NMP) | 115 | 0.40-0.49 | 0.09-0.12 | acs.org |
Free Radical with Other Monomers
The copolymerization of n-butyl acrylate (nBuA) with methyl methacrylate (MMA) has been extensively studied. researchgate.net Research has shown that the reactivity ratios for this system are comparable in both conventional and controlled radical polymerization, suggesting similar chemoselectivities. acs.org In atom transfer radical polymerization (ATRP), the reactivity ratios were determined to be r(nBuA) = 0.34 and r(MMA) = 1.7. acs.org
Studies using different initiation methods and solvents have reported varying reactivity ratios. For instance, UV-initiated copolymerization at 20°C yielded r(MMA) = 4.1 ± 0.5 and r(nBuA) = 0.135 ± 0.04, while copolymerization at 60°C in benzene with an initiator resulted in r(MMA) = 1.71 and r(nBuA) = 0.20. tandfonline.comtandfonline.com These differences are attributed to the temperature dependence of the reactivity ratios. tandfonline.comtandfonline.com In radical copolymerization in 2-butanone at 78°C, the reactivity ratio for MMA was found to be 2.295 ± 0.060, and for sec-butyl acrylate, it was 0.467 ± 0.014. tandfonline.comtandfonline.com Kinetic modeling has also been performed for the bulk free radical copolymerization of these monomers. mdpi.com The resulting copolymers are used in a wide range of applications, including paints and coatings. gantrade.com
Copolymers of this compound (BA) and 2-ethylhexyl acrylate (EHA) are significant in the production of pressure-sensitive adhesives. engconfintl.org Kinetic modeling of their bulk free radical copolymerization has been conducted. mdpi.com The reactivity ratios for the BA/EHA system at 60°C were determined to be r(BA) = 1.621 and r(EHA) = 0.994. mdpi.com These values are crucial for controlling the properties of the resulting polymer. The inclusion of 2-EHA can lower the glass transition temperature of the copolymer. gantrade.com
The copolymerization of this compound and styrene has been investigated using various techniques, including nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and conventional free-radical polymerization. frontiersin.org Research has shown that it is possible to create copolymers with controlled composition gradients along the chain. acs.org
Reactivity ratios vary depending on the polymerization method and temperature. For example, in NMP at 120°C, the reactivity ratios were reported as r(styrene) = 0.60–1.2 and r(BA) = 0.16–0.29. frontiersin.org In ATRP at 110°C, the ratios were r(styrene) = 0.68–0.82 and r(BA) = 0.22–0.26. frontiersin.orgacs.org For conventional free-radical polymerization at 90°C, the ratios were r(styrene) = 0.95 and r(BA) = 0.20. frontiersin.org A study on the copolymerization of styrene and tert-butyl acrylate via NMP at 115°C reported reactivity ratios of r(t-BuA) = 0.09 to 0.12 and r(Styrene) = 0.40 to 0.49. acs.org Additionally, studies have determined the reactivity ratios at various temperatures, showing a trend with increasing temperature. jlu.edu.cn
The bulk free-radical copolymerization of d-limonene (Lim) with n-butyl acrylate (BA) has been carried out at 80°C. epa.govdntb.gov.ua The reactivity ratios were estimated as r(BA) = 6.07 and r(Lim) = 0.0067. epa.govresearchgate.netresearchgate.net A notable aspect of this system is the degradative chain transfer reaction caused by the allylic hydrogen in d-limonene, which significantly hinders the polymerization process. epa.govresearchgate.net Consequently, increasing the fraction of d-limonene in the copolymer leads to a decrease in the final conversion and molecular weight. epa.govresearchgate.net Kinetic modeling of this copolymerization has been performed to better understand the effects of degradative chain transfer and intramolecular chain transfer mechanisms. mdpi.comsemanticscholar.org
Copolymers of this compound (BA) and glycidyl (B131873) methacrylate (GMA) have been synthesized through both free radical and emulsion copolymerization. researchgate.netmdpi.commdpi.com In one study, copolymers were prepared via batch emulsion copolymerization at 75°C. researchgate.net The composition of these copolymers was determined by elemental analysis, and the monomer reactivity ratios were estimated using various linear methods. researchgate.net Another approach involves the synthesis of poly(n-butyl acrylate-co-glycidyl methacrylate) via free radical copolymerization in a solution of tetrahydrofuran (B95107) at 70°C, using an initiator like AIBN. mdpi.com These epoxy-functionalized copolymers have applications in modifying the properties of other resins. tandfonline.comtandfonline.com
This compound with Vinyltrimethoxysilane (B1682223)
The copolymerization of this compound (BA) with vinyltrimethoxysilane (VTMS) introduces silicon-containing functional groups into the polymer chain, which can later undergo hydrolysis and condensation to form cross-linked networks. scientific.netresearchgate.net This process results in organic-inorganic hybrid materials with enhanced properties. scientific.netresearchgate.net
Research into the emulsion copolymerization of BA, styrene, and VTMS has shown that the incorporation of VTMS is confirmed by the appearance of Si-O-C bond absorption peaks in Fourier Transform Infrared (FTIR) spectra. scientific.netresearchgate.net The siloxane groups can hydrolyze and self-condense, transforming the polymer structure from linear to a cross-linked network. scientific.netresearchgate.net This cross-linking generally leads to a decrease in the water absorption of the resulting emulsion. scientific.netresearchgate.net
However, achieving efficient copolymerization can be challenging. In free-radical addition polymerization, it has been observed that vinyltriethoxysilane (B1683064) (a related vinylsilane) was difficult to copolymerize with this compound in a batch reaction. google.com Instead of direct copolymerization, the silane (B1218182) tended to undergo hydrolysis and condensation reactions to form oligomers that might later react with the acrylate polymer. google.com The reactivity ratios for the vinyltriethoxysilane (VTES, monomer 1) and BA (monomer 2) pair have been determined to be r1 = 0.044 and r2 = 8.56, indicating that the BA radical adds to BA monomer much more readily than to VTES, and the VTES radical also prefers adding to BA. researchgate.netacs.org This large difference in reactivity ratios highlights the difficulty in achieving random incorporation of the silane monomer. researchgate.netacs.org
The polymerization kinetics are also affected by the concentration of VTMS. Studies have shown that the polymerization conversion rate tends to decrease as the molar concentration of VTMS increases. scientific.netresearchgate.net Conversely, conversion increases with higher initiator concentrations and polymerization temperatures. scientific.netresearchgate.net
Table 1: Effect of Vinyltrimethoxysilane (VTMS) on Copolymer Properties
| Property | Effect of Increasing VTMS Concentration |
|---|---|
| Polymerization Conversion | Decreases scientific.netresearchgate.net |
| Water Absorption | Decreases scientific.netresearchgate.net |
| Cross-linking | Increases (via hydrolysis and condensation) scientific.netresearchgate.net |
This compound with Divinylbenzene (B73037)
Divinylbenzene (DVB) is a common cross-linking agent used in the polymerization of this compound to create polymer networks with enhanced mechanical and thermal properties. While not a typical comonomer for creating linear copolymers, its incorporation is crucial for applications requiring thermoset materials, such as in coatings and composites. The DVB molecules, with two vinyl groups, can participate in polymerization at both sites, connecting different polymer chains.
The introduction of a cross-linking agent like DVB during the polymerization of this compound and other monomers, such as methyl methacrylate, is used to tune the final properties of microspheres prepared by suspension polymerization. tandfonline.com The amount of the cross-linking agent is a key factor that influences the morphology and thermal stability of the resulting copolymer particles. tandfonline.com
This compound with Butyl Methacrylate
The copolymerization of this compound (BA) with butyl methacrylate (BMA) is of significant industrial interest, particularly for producing resins for coatings. acs.orgresearchgate.net These two monomers are chosen to balance the properties of the final copolymer; BA, with a low glass transition temperature (Tg of -45°C), imparts flexibility and adhesive strength, while BMA (Tg of 32°C) contributes hardness and cohesive strength. acs.orggantrade.comgantrade.com
The reactivity of acrylates and methacrylates in free-radical polymerization differs. Acrylates generally polymerize faster, but methacrylate monomers add more rapidly to a growing radical chain because they form a more stable tertiary radical. gantrade.com This difference in reactivity and stability affects the polymerization kinetics. gantrade.com In high-temperature semibatch solution copolymerizations, the monomer feed ratio is a critical parameter for controlling the molecular weight and conversion profiles. acs.orgresearchgate.net
Kinetic studies of the BA/BMA system involve four main propagation reactions, considering the terminal unit of the growing radical chain. acs.org The rate coefficients for these reactions are described by the two homopolymerization rate coefficients and the monomer reactivity ratios (r_BMA and r_BA). acs.org A study on the radical copolymerization of n-butyl acrylate with tert-butyl methacrylate (tBMA) in 2-butanone at 78°C determined the reactivity ratio for tBMA to be 1.564 and for nBuA to be 0.238. tandfonline.com This indicates that the BMA radical prefers to add another BMA monomer, while the BA radical also prefers to add a BMA monomer over a BA monomer.
Table 2: Reactivity Ratios for this compound (BA) and Butyl Methacrylate (BMA) Systems
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Conditions |
|---|---|---|---|---|
| tert-Butyl Methacrylate (tBMA) | n-Butyl Acrylate (nBuA) | 1.564 ± 0.056 | 0.238 ± 0.013 | 2-butanone, 78°C tandfonline.com |
| Butyl Methacrylate (BMA) | This compound (BA) | > 1 | < 1 | General observation tandfonline.com |
The resulting copolymers, often synthesized via emulsion polymerization, find use in exterior decorations and domes due to their transparency, ease of pigment combination, flexibility, and high adhesion. scienceandtechnology.com.vn Research has shown that the copolymer composition can be controlled by the monomer mole ratios in the feed, and higher reaction temperatures (e.g., 100°C vs. 90°C) lead to significantly higher molecular weights. scienceandtechnology.com.vn
Controlled
Controlled/"living" radical polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture.
Atom Transfer Radical Copolymerization
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled copolymerization of this compound with various comonomers, leading to well-defined block and gradient copolymers. capes.gov.brnsf.govtandfonline.com The general mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (e.g., a copper(I) complex) to generate a propagating radical. tkk.fisigmaaldrich.com
In the ATRP of styrene and n-butyl acrylate catalyzed by a copper(I) bromide/bipyridine complex, the copolymer composition was found to be consistent with a simple terminal model, with reactivity ratios (r) of 0.68 ≤ r_styrene ≤ 0.82 and 0.22 ≤ r_BA ≤ 0.26. acs.org Similarly, for the copolymerization of n-butyl acrylate (nBuA) with methyl methacrylate (MMA), ATRP yields reactivity ratios that are in good agreement with those from conventional free-radical polymerization, suggesting that the polymerization mechanism does not significantly alter the chemoselectivity of the propagating radicals. acs.orguni-bayreuth.de
Table 3: Reactivity Ratios in ATRP of this compound Copolymers
| Comonomer System | r_BA | r_Comonomer | Catalyst System |
|---|---|---|---|
| n-Butyl Acrylate / Styrene | 0.22 - 0.26 | 0.68 - 0.82 (r_styrene) | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine acs.org |
| n-Butyl Acrylate / Methyl Methacrylate (MMA) | 0.37 | 2.7 (r_MMA) | CuBr/dNbipy acs.orguni-bayreuth.de |
| tert-Butyl Acrylate (tBA) / 2-Hydroxyethyl Methacrylate (HEMA) | 0.212 | 4.497 (r_HEMA) | CuCl/PMDETA tandfonline.com |
The kinetics of ATRP for this compound can be complex. Studies using a Cu(I)Br/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) catalyst system showed that the polymerization exhibited first-order kinetics with respect to both the initiator and the copper(I) activator. researchgate.net However, the kinetics were not a simple inverse first-order with respect to the initial copper(II) deactivator concentration, highlighting the complexity of the equilibrium between active and dormant species. researchgate.net Kinetic modeling, such as through Activator Regenerated by Electron Transfer (ARGET) ATRP models, is often employed to better understand and optimize these systems. researchgate.net
Nitroxide-Mediated Copolymerization
Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization, often utilizing nitroxides like TEMPO or SG1 (N-tert-butyl-N-[1-diethylphosphono-2,2-dimethylpropyl] nitroxide). researchgate.netresearchgate.netdntb.gov.ua
The copolymerization of styrene and n-butyl acrylate via NMP can be monitored in situ using NMR techniques to track the copolymer composition and the nature of the terminal monomer units on the dormant polymer chains. acs.org The use of an alkoxyamine initiator like MAMA-DEPN allows for such detailed mechanistic studies. acs.org The choice of initiator is crucial; for instance, a tertiary SG1-based alkoxyamine provides better control over the polymerization of both styrene and n-butyl acrylate compared to a secondary one. researchgate.net
Furthermore, NMP has been successfully implemented in microemulsion polymerization of n-butyl acrylate, allowing for the synthesis of colloidally stable nanolatexes. rsc.org This technique provides a pathway to decouple the traditional inverse relationship between target molecular weight and particle size, offering independent control over these crucial properties. rsc.org
Effects of Monomer Feed Composition on Copolymer Properties
The monomer feed composition is a critical parameter that directly influences the final properties of the copolymer, including its composition, molecular weight, and glass transition temperature (Tg). mdpi.comippi.ac.irscielo.org.pe
The monomer feed ratio also significantly impacts the glass transition temperature (Tg) of the resulting copolymer. ippi.ac.irresearchgate.net The Tg is a function of both the copolymer composition and its molecular weight. ippi.ac.ir For instance, in the copolymerization of butyl methacrylate and 1-octene (B94956), increasing the molar ratio of 1-octene in the feed led to a decrease in the number-average molecular weight (Mn) and a corresponding reduction in the Tg. ippi.ac.irippi.ac.ir Similarly, for styrene-butyl acrylate copolymers, the Tg can be varied by adjusting the monomer feed, which in turn controls the copolymer composition. researchgate.net This allows for the precise tuning of the material's mechanical properties, as the Tg dictates whether the polymer is rubbery or rigid at a given temperature. acs.orggantrade.com
Table 4: Influence of Monomer Feed Ratio on this compound Copolymer Properties
| Copolymer System | Effect of Increasing Comonomer Ratio in Feed | Resulting Property Change |
|---|---|---|
| Styrene / this compound | Increasing Styrene/BA ratio | Decreased % conversion; Decreased viscosity-average molecular weight aessangli.in |
| Butyl Methacrylate / 1-Octene | Increasing 1-Octene/BMA ratio | Decreased number-average molecular weight (Mn); Decreased Glass Transition Temperature (Tg) ippi.ac.irippi.ac.ir |
| Vinyl Acetate / this compound | Varying feed rate (time) | Affects polymerization rate, viscosity, and coagulum formation niscpr.res.in |
| Methyl Methacrylate / this compound | Increasing MMA/BA ratio | Increases hardness and cohesive strength; Decreases flexibility and tack gantrade.com |
The method of monomer addition, such as a semi-batch or starved-feed policy, is often employed to maintain tight control over the copolymer composition throughout the polymerization, especially when monomer reactivities differ significantly. acs.orgniscpr.res.in This ensures a more homogeneous distribution of monomer units along the polymer chains, preventing the formation of block-like structures that can arise in batch processes. uni-bayreuth.de
Poly Butyl Acrylate and Copolymer Structure Property Relationships
Influence of Polymerization Conditions on Molecular Structure
The conditions under which butyl acrylate (B77674) is polymerized have a profound impact on the final molecular structure of the polymer. Key parameters such as temperature, monomer concentration, and the presence of chain transfer agents can be tuned to control molecular weight, branching, and the formation of macromonomers.
The molecular weight distribution (MWD) and polydispersity index (PDI) are critical parameters that define the range of polymer chain lengths in a sample. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over these parameters, often yielding polymers with a narrow MWD and low PDI. For instance, ATRP of butyl acrylate can produce well-defined polymers with predictable molecular weights and PDI values close to 1.1. cmu.edu
In free-radical polymerization, conditions such as initiator concentration and temperature significantly affect the MWD. High-temperature, starved-feed semibatch processes, often used in industrial settings, can lead to a variety of secondary reactions that broaden the MWD. acs.orgacs.org The use of chain transfer agents (CTAs) is another effective method to control molecular weight. For example, the addition of carbon tetrabromide (CBr4) during bulk polymerization of this compound has been shown to reduce the molecular weight of the resulting polymer. rsc.org
| Polymerization Method | Typical PDI | Key Control Factors |
| Atom Transfer Radical Polymerization (ATRP) | 1.1 - 1.3 | Initiator/catalyst ratio, monomer conversion |
| Free Radical Polymerization (FRP) | > 1.5 | Initiator/monomer ratio, temperature, monomer feed rate |
| FRP with Chain Transfer Agent | Variable | CTA/monomer ratio, temperature |
This table provides typical Polydispersity Index (PDI) ranges for poly(this compound) synthesized by different methods.
Branching in poly(this compound) primarily occurs through intramolecular chain transfer, also known as backbiting, and intermolecular chain transfer to the polymer. researchgate.netrsc.org These reactions are more prevalent at higher temperatures and lower monomer concentrations. acs.orgrsc.org Backbiting leads to the formation of short-chain branches, while intermolecular chain transfer results in long-chain branches. rsc.org
The polymerization temperature has a direct effect on branching density. Studies have shown that as the polymerization temperature increases, the branching density in poly(n-butyl acrylate) also increases. rsc.orgresearchgate.net However, the presence of a chain transfer agent like CBr4 can significantly reduce this branching density. rsc.orgresearchgate.net Solvents can also play a role; for instance, solution polymerization in n-butanol has been shown to reduce the level of branching compared to other solvents. researchgate.net
Macromonomers, which are polymer chains with a reactive double bond at one end, are typically formed through β-scission of tertiary mid-chain radicals that are themselves products of backbiting. rsc.org The formation of these macromonomers is also favored at elevated temperatures. acs.org Adjusting reaction parameters such as monomer concentration, initiator-to-monomer ratio, and feeding time allows for precise regulation of the macromonomer content. acs.org
| Condition | Effect on Branching | Effect on Macromonomer Content |
| Increasing Temperature | Increases | Increases (due to β-scission) |
| Decreasing Monomer Concentration | Increases (favors intramolecular reactions) | Increases |
| Addition of Chain Transfer Agent (e.g., CBr4) | Decreases | Can be influenced by CTA reactivity |
| Solvent Choice (e.g., n-butanol) | Can decrease | Can be influenced by solvent interactions |
This table summarizes the influence of various polymerization conditions on the degree of branching and macromonomer content in poly(this compound).
Microstructure Analysis of Poly(this compound) and its Copolymers
In copolymers, the distribution of monomer units along the chain can be random, alternating, blocky, or gradient. The specific sequence is governed by the reactivity ratios of the comonomers and the polymerization method. For copolymers of methyl methacrylate (B99206) (MMA) and this compound (BA) synthesized via ATRP, the monomer sequence distribution has been analyzed using 1H and 13C NMR spectroscopy. acs.org The experimental data for these copolymers align well with the Mayo-Lewis terminal model, indicating that the copolymer composition and microstructure are independent of the level of control in the ATRP process under the studied conditions. acs.org
Simulations have shown that for BA/MMA copolymers, the highest proportion of alternating sequences is found in a statistical copolymer with a 1:1 monomer ratio. acs.org However, a standard batch ATRP of a 1:1 mixture results in a gradient copolymer with fewer alternating sequences. acs.org To maximize the alternating character, a controlled feeding of the more reactive monomer (MMA) during the polymerization is necessary. acs.org
Emulsion polymerization is a versatile technique used to create structured polymer particles, often with a core-shell morphology. In a typical synthesis of a core-shell particle involving this compound, a "hard" monomer like styrene (B11656) or methyl methacrylate may form the core, while a "soft" monomer like this compound forms the shell, or vice versa. ui.ac.idusm.myresearchgate.net
The synthesis is generally a two-step process where the core is first polymerized, and then the shell monomer is polymerized onto the core particles. usm.my The final particle size and morphology are influenced by synthesis parameters such as the monomer feeding time and subsequent aging time. ui.ac.idusm.my For instance, in styrene-butyl acrylate core-shell systems, a decrease in the feeding time can lead to an increase in particle size. ui.ac.idusm.my Transmission Electron Microscopy (TEM) is a key technique used to confirm the core-shell structure of the resulting polymer particles. usm.myresearchgate.net
| Parameter | Influence on Core-Shell Structure |
| Monomer Feed Rate | Affects particle size and shell thickness uniformity. ui.ac.idusm.my |
| Core/Shell Ratio | Determines the relative thickness of the core and shell layers. researchgate.net |
| Crosslinking Agent in Core | Can prevent gel formation and improve core-shell adhesion. researchgate.net |
| Aging Time | Can increase monomer conversion but may not significantly affect particle size. ui.ac.idusm.my |
This table outlines the impact of key synthesis parameters on the final architecture of core-shell emulsion polymers containing this compound.
Crosslinked networks of poly(this compound) create elastomeric materials with properties that depend on the crosslink density and the nature of the crosslinking points. These networks can be synthesized through various methods, including the incorporation of multifunctional monomers or through post-polymerization reactions.
Highly crosslinked poly(n-butyl acrylate) networks can be synthesized to study the effect of mesh size on material properties. As the degree of polymerization between crosslink junctions is decreased (i.e., crosslink density increases), the glass transition temperature (Tg) of the network significantly increases. digitellinc.com
Novel crosslinking chemistries can also be employed. For example, linear copolymers of n-butyl acrylate can be crosslinked via a dynamic urea (B33335) exchange reaction, creating networks that are self-healing and reprocessable. rsc.org Another approach involves photoinduced ATRP to create polymer stars which are then used as multi-functional precursors to form model networks. These networks can be designed to be thermally degradable by incorporating labile alkoxyamine functional groups at the junctions. mdpi.com The structure and properties of these networks can be systematically varied by controlling features like crosslink heterogeneity and the presence of defects such as dangling ends and loops. pitt.edu
Relationship between Chemical Structure and Macroscopic Properties
The macroscopic properties of poly(this compound) (PBA) and its copolymers are intrinsically linked to their chemical structure. The long, flexible butyl ester side chains of PBA contribute to its characteristic softness and low glass transition temperature, which in turn dictates many of its mechanical and thermal behaviors.
Mechanical Properties of Poly(this compound) Materials
The mechanical characteristics of materials derived from this compound are a direct consequence of the molecular structure of the polymer chains.
Poly(this compound) is recognized for its inherent softness and flexibility. researchgate.net This is a result of the long butyl side chains which increase the free volume between polymer chains and allow for greater segmental motion. Due to its soft and tacky nature, the homopolymer is seldom used in applications where high tensile strength is a primary requirement. Instead, this compound is frequently copolymerized with other monomers to achieve a desired balance of properties. For instance, in a terpolymer of poly (this compound- methyl methacrylate- acrylamide), a tensile strength of 19.8 N/mm² with an elongation at break of 205% has been reported, indicating its suitability for applications like cable insulation. medcraveonline.com
The inclusion of "hard" monomers like methyl methacrylate or styrene with this compound allows for the tailoring of mechanical properties. Increasing the proportion of this compound in a copolymer formulation enhances flexibility and toughness. gantrade.com
Interactive Data Table: Mechanical Properties of a this compound Terpolymer Composite This table displays the tensile strength and elongation at break of a poly (this compound- methyl methacrylate- acrylamide) terpolymer and its composites with bentone (B1170601) 34.
| Bentonite Wt. % | Tensile Strength (N/mm²) | Elongation at Break (%) |
| 0% | 19.8 | 205 |
| 1% | 20.5 | 201 |
| 3% | 20.3 | 203 |
| 5% | 21.8 | 198 |
| 7% | 20.7 | 172 |
| 10% | 22.0 | 170 |
The viscoelastic behavior of poly(this compound) is characterized by its response to applied stress or strain, which exhibits both viscous and elastic characteristics. Dynamic Mechanical Analysis (DMA) is often employed to study these properties, measuring the storage modulus (G' or E'), representing the elastic portion, and the loss modulus (G'' or E''), representing the viscous portion.
For poly(n-butyl acrylate) melts, the storage and loss moduli have been studied over a range of frequencies and temperatures. manchester.ac.uk In copolymers, the viscoelastic properties are influenced by the comonomer composition and architecture. For example, in poly(n-butyl acrylate-co-methyl methacrylate)/silicate (B1173343) nanocomposites, the storage modulus of the pure copolymer was found to be 6.36 x 10⁸ Pa. scispace.com The introduction of silicate nanoparticles led to a significant increase in the storage modulus, with a 302% increase observed at a 10% silicate loading. scispace.com
The ratio of the loss modulus to the storage modulus is known as the loss factor, or tan δ. Changes in tan δ with temperature and frequency provide insights into the material's damping properties and glass transition. For instance, UV-crosslinking of hotmelt pressure-sensitive adhesives based on polythis compound-polymethyl methacrylate leads to an increase in the storage modulus, which in turn reduces the loss factor in the low-frequency range. nih.gov
While specific impact strength data for poly(this compound) homopolymer is not extensively documented due to its soft nature, it is widely utilized as an impact modifier in other polymer systems. The incorporation of this compound into more brittle polymers, such as in core-shell structures, can significantly enhance their toughness and resistance to fracture upon impact. Ethylene-acrylate copolymers containing this compound are used as impact modifiers in thermoplastics to improve their properties for applications like packaging and multilayer films. gantrade.com
A significant application of poly(this compound)'s flexible nature is in the development of stretchable conjugated polymers for electronics. The introduction of soft PBA side chains or blocks into rigid conjugated polymer backbones imparts greater mechanical deformability without completely disrupting the material's electronic properties.
For example, poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PBA) copolymers have been synthesized for stretchable electronic applications. acs.org By varying the ratio of the rigid P3HT block to the soft PBA block, the tensile modulus can be tuned. The tensile modulus decreased from 0.93 GPa for pure P3HT to 0.19 GPa for a P3HT-b-PBA copolymer, demonstrating a significant increase in flexibility. acs.org
Similarly, isoindigo-bithiophene conjugated polymers equipped with PBA side chains have shown superior thin film ductility, with a low tensile modulus down to 0.12 GPa. acs.org These materials can maintain their charge carrier mobility even under significant strain. acs.orgacs.org For instance, a P3HT-b-PBA6k based field-effect transistor exhibited a high mobility of 2.5 × 10⁻² cm² V⁻¹ s⁻¹ under 100% strain and could endure 1000 stretching cycles while maintaining a mobility over 10⁻² cm² V⁻¹ s⁻¹. acs.org
Interactive Data Table: Tensile Modulus of P3HT-b-PBA Copolymers This table shows the effect of increasing the poly(this compound) block length on the tensile modulus of poly(3-hexylthiophene)-block-poly(this compound) copolymers.
| Polymer | Tensile Modulus (GPa) |
| P3HT | 0.93 |
| P3HT-b-PBA (12k) | 0.19 |
Thermal Properties
The thermal behavior of poly(this compound) is a key factor in its processing and application. One of the most important thermal properties is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. Poly(n-butyl acrylate) has a low glass transition temperature, typically reported to be around -43 °C to -53°C. gantrade.comwikipedia.org This low Tg is a direct result of the flexible butyl ester side chains, which allow for easier polymer chain mobility at lower temperatures.
In core-shell polymers of poly(n-butyl acrylate)/poly(methyl methacrylate), the poly(n-butyl acrylate) component exhibits a low-Tg at 226 K (-47 °C). asianpubs.org
Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of polymers. For a poly(n-butyl acrylate) network, a 10% weight loss temperature (Td,10%) of 328 °C has been observed. mdpi.com The thermal stability of this compound-containing copolymers can be enhanced by the addition of nanofillers. For instance, the thermal degradation onset of poly(n-butyl acrylate-co-methyl methacrylate)/silicate nanocomposites was found to be 43°C higher than that of the pure copolymer. scispace.com
Interactive Data Table: Glass Transition Temperatures of this compound Polymers This table provides a summary of the glass transition temperatures (Tg) reported for poly(this compound) and its copolymers.
| Polymer System | Glass Transition Temperature (Tg) |
| Poly(n-butyl acrylate) | -43 °C |
| Poly(n-butyl acrylate) | -45 °C |
| Poly(n-butyl acrylate) | -53 °C |
| Poly(n-butyl acrylate) component in core-shell polymer | -47 °C (226 K) |
Water Resistance and Absorption Characteristics
Poly(this compound) is a hydrophobic material, and its copolymers are often designed to have low water absorption for various applications. science.gov The water resistance of these copolymers is significantly influenced by the nature and proportion of the comonomers.
For instance, in poly(styrene-co-butyl acrylate) latex films, both water uptake and water vapor permeability are primarily affected by the film's morphology, which is in turn defined by intercolloidal interactions and the drying rate. semanticscholar.orgresearchgate.net The inclusion of a hydrophilic comonomer like acrylic acid can alter these properties. semanticscholar.orgresearchgate.net Research has shown that in such terpolymers, the lowest water vapor permeability is achieved at a specific acrylic acid content. semanticscholar.orgresearchgate.net
The water absorption of poly(this compound) copolymers can be quantified using standardized tests like ASTM D570, which measures the percentage increase in weight after immersion in water for a specified time. specialchem.com For example, a study on poly[(2-vinylpyridine)-co-(butyl methacrylate)] copolymers investigated their water absorption at 37°C in a phosphate-buffered saline solution (pH 7.4). nih.gov The goal was to identify compositions with low water absorption for pharmaceutical coating applications. nih.gov
Interactive Data Table: Water Resistance of this compound Copolymers
Press the buttons to sort the table by the desired column.
| Copolymer System | Property | Condition | Value | Reference |
|---|---|---|---|---|
| Acrylic copolymer (this compound, 2-ethylhexyl acrylate, hydroxyethyl (B10761427) acrylate) | Moisture Vapor Transmission Rate (MVTR) | Mocon test method | at least 1900 g/m²/day | researchgate.net |
| Poly(styrene-co-butyl acrylate) with 2 wt% acrylic acid | Water Vapor Permeability | - | Lowest among tested AA concentrations | semanticscholar.orgresearchgate.net |
| Poly[(2-vinylpyridine)-co-(butyl methacrylate)] (50:50 mol%) | Water Absorption | 72h at 37°C, pH 7.4 | ~1.5 wt% | nih.gov |
| Poly[(2-vinylpyridine)-co-(butyl methacrylate)] (60:40 mol%) | Water Absorption | 72h at 37°C, pH 7.4 | ~2.5 wt% | nih.gov |
Adhesion Properties
Poly(this compound) is considered a "soft" monomer and is a key component in many pressure-sensitive adhesives (PSAs) due to the flexibility and tackiness it imparts to the polymer. gantrade.com The adhesive properties of this compound copolymers can be finely tuned by copolymerizing it with "hard" monomers and functional monomers.
Hard monomers, such as methyl methacrylate (MMA) and styrene, increase the cohesive strength and reduce the tack of the adhesive. gantrade.com Functional monomers, like acrylic acid (AA) and 2-hydroxyethyl acrylate (2-HEA), are often incorporated in small amounts to enhance adhesion to various substrates by increasing the polarity and enabling hydrogen bonding. gantrade.comusm.my
The balance between adhesion (tack and peel strength) and cohesion (shear strength) is critical for the performance of PSAs. digitellinc.com For example, in a study of waterborne acrylic PSAs, increasing the content of 2-ethylhexyl acrylate (2-EHA) in a this compound-based copolymer led to an increase in both peel strength and shear strength, but a decrease in loop tack. usm.my Another study on poly(this compound-co-acrylic acid) copolymers found that the presence of methacrylic acid significantly increased tack and peel adhesion due to intermolecular dipole-dipole interactions. researchgate.net
Interactive Data Table: Adhesion Properties of this compound Copolymers
Press the buttons to sort the table by the desired column.
| Copolymer System | Property | Value | Reference |
|---|---|---|---|
| Poly(BA-co-2-HEA-co-AA-co-2-EHA) with 4% 2-EHA | Peel Strength | ~7 N/25mm | usm.my |
| Poly(BA-co-2-HEA-co-AA-co-2-EHA) with 12% 2-EHA | Peel Strength | ~11 N/25mm | usm.my |
| Poly(BA-co-2-HEA-co-AA-co-2-EHA) with 4% 2-EHA | Shear Strength | ~20 hours | usm.my |
| Poly(BA-co-2-HEA-co-AA-co-2-EHA) with 12% 2-EHA | Shear Strength | ~45 hours | usm.my |
| Poly(BA-co-HEA-co-AA) with 0.9 wt% HDDA crosslinker | 180° Peel Force | 18.64 N/25 mm | rsc.org |
| Poly(BA-co-HEA-co-AA) with 0.9 wt% HDDA crosslinker | Shear Resistance | 7420 min | rsc.org |
UV Resistance
Poly(this compound) exhibits good resistance to ultraviolet (UV) radiation, which makes it and its copolymers suitable for outdoor applications such as coatings and adhesives. mdpi.com The photostability of these polymers can be influenced by the copolymer composition and the wavelength of the UV radiation.
A study on the photodegradation of an ultra-high molecular weight terpolymer of poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under short-wavelength UV irradiation (254 nm) in air revealed that the degradation process involves both cross-linking and chain scission. inoe.rosemanticscholar.orgscribd.com At shorter irradiation times (less than 60 minutes), the formation of cross-linked structures led to an increase in the average molecular weight. inoe.rosemanticscholar.orgscribd.com However, at longer irradiation times, chain scission became the dominant process, resulting in a decrease in molecular weight and degradation of the copolymer. inoe.rosemanticscholar.orgscribd.com This degradation was also associated with a decrease in the thermal stability of the material. rsc.org
The study also noted that UV radiation with a wavelength of 365 nm was incapable of inducing chemical changes in the copolymer structure, highlighting the importance of the energy of the UV photons in the degradation process. scribd.com
Interactive Data Table: Effect of UV Irradiation on P(MMA-co-BA-co-AA)
Press the buttons to sort the table by the desired column.
| Irradiation Time (minutes) | Average Molecular Weight (Mw) Change | Degradation Temperature (Td) | Reference |
|---|---|---|---|
| 0 (non-irradiated) | - | 360 °C | scribd.com |
| < 60 | Increase (Cross-linking) | - | inoe.rosemanticscholar.orgscribd.com |
| > 60 | Decrease (Chain scission) | - | inoe.rosemanticscholar.orgscribd.com |
| 240 | - | 347 °C | scribd.com |
| 480 | - | 343 °C | scribd.com |
Structure-Activity Relationships in Amphiphilic Polyacrylates
Amphiphilic copolymers containing this compound exhibit a range of interesting behaviors in aqueous solutions, largely governed by the balance and arrangement of their hydrophilic and hydrophobic segments. These structure-activity relationships are crucial for applications such as drug delivery, surfactants, and antimicrobial agents.
The topographical position of cationic and hydrophobic segments within the polymer structure has a significant impact on its biological activities. For example, a study on amphiphilic polymers derived from 2-aminoethyl acrylate found that the isomeric polymer pair of poly(6-aminohexylacrylate) and poly(2-(butylamino)ethyl acrylate) showed markedly different biological activities, with the former being orders of magnitude more active. researchgate.net This highlights the importance of the specific placement of the hydrophobic butyl group relative to the cationic center.
Furthermore, the incorporation of uncharged counits in these copolymers can increase the distance between cationic centers. researchgate.net This leads to a reduction in charge repulsion, enhancing the flexibility of the polymer chain and facilitating its association with cell surfaces, which can result in a significant increase in biological activity. researchgate.net
The self-assembly of amphiphilic block copolymers containing this compound is also highly dependent on their structure. For instance, poly[n-butyl acrylate-block-(2-(dimethylamino)ethyl acrylate)] (PnBA-b-PDMAEA) block copolymers exhibit pH-responsive self-assembly in aqueous media. nih.gov Changes in pH alter the protonation degree of the PDMAEA block, which, in conjunction with the specific copolymer composition and the softness of the PnBA block, drives changes in the packing parameter of the copolymer system. nih.gov This can lead to the formation of various and sometimes novel hierarchical morphologies, such as vesicular structures. nih.gov
The balance between the hydrophobic and hydrophilic blocks is a key determinant of the properties of these amphiphilic copolymers. A study of poly(acrylic acid-stat-styrene)-b-poly(this compound)-b-poly(acrylic acid-stat-styrene) triblock copolymers demonstrated that varying the ratio of the statistical block components provides an effective way to control the hydrophilicity of the stabilizer block, which in turn affects the copolymer's morphology in both solutions and solid films. mdpi.com
Analytical Methodologies in Butyl Acrylate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of butyl acrylate (B77674) research, allowing for the qualitative and quantitative analysis of both the monomer and its polymeric forms. These techniques probe the interaction of electromagnetic radiation with the material to reveal detailed information about chemical bonding, functional groups, and electronic states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of butyl acrylate and its polymers. It provides precise information about the atomic arrangement within a molecule by measuring the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
In the analysis of the this compound monomer, NMR is used to confirm its purity and chemical structure. The ¹H NMR spectrum provides distinct signals for the vinyl protons and the protons of the butyl ester group, while the ¹³C NMR spectrum identifies each unique carbon atom in the molecule.
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| =CH₂ (vinyl) | ~5.8 - 6.4 | ~128.5 |
| =CH- (vinyl) | ~6.1 | ~130.3 |
| C=O (carbonyl) | - | ~166.1 |
| -O-CH₂- | ~4.1 | ~64.4 |
| -CH₂-CH₂-CH₃ | ~1.6 | ~30.6 |
| -CH₂-CH₃ | ~1.4 | ~19.1 |
| -CH₃ | ~0.9 | ~13.6 |
During polymerization, NMR is crucial for monitoring the reaction's progress. The characteristic signals of the vinyl protons of the monomer at approximately 6 ppm diminish as the reaction proceeds. rsc.org Upon formation of poly(this compound) (PBA), these sharp monomer resonances are replaced by broad signals corresponding to the polymer's saturated aliphatic backbone. rsc.org High-resolution magic angle spinning (MAS) NMR has been effectively used to follow the photopolymerization of n-butyl acrylate in situ, providing well-resolved ¹H and ¹³C spectra of the resulting semi-solid polymer gel. rsc.orgchemrxiv.org
Furthermore, NMR spectroscopy, particularly quantitative ¹³C NMR, is employed to determine the composition of copolymers and terpolymers containing this compound. researchgate.net
| Environment | Technique | Monomer Shift (ppm) rsc.org | Polymer Shift (ppm) rsc.org |
|---|---|---|---|
| Vinylic Protons (C=CH₂) | ¹H NMR | ~5.8 - 6.4 | Absent |
| Polymer Backbone (CH, CH₂) | ¹H NMR | Absent | ~1.5 - 2.4 (broad) |
| Vinylic Carbons (C=C) | ¹³C NMR | ~128 - 131 | Absent |
| Polymer Backbone Carbons | ¹³C NMR | Absent | ~35 - 42 (broad) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify functional groups within a sample. The method measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is used to confirm the monomer's identity and to track its conversion during polymerization.
The FTIR spectrum of the monomer is characterized by strong absorption bands corresponding to the ester carbonyl group (C=O) and the vinyl group (C=C). The polymerization process can be monitored by observing the disappearance of the vibrational bands associated with the C=C bond. researchgate.net In the resulting poly(this compound), the spectrum is dominated by bands from the alkyl chain and the persistent ester functional group. scielo.org.mx Research has also utilized FTIR to study the differences between crystalline and amorphous states of poly(butyl acrylates) and to analyze the effects of intermolecular interactions. scielo.org.mxscribd.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~2957 | -CH₃ Asymmetric Stretching | scielo.org.mx |
| ~2869 | -CH₂- Symmetric Stretching | scielo.org.mx |
| ~1728-1730 | C=O Stretching (Ester Carbonyl) | researchgate.netscielo.org.mx |
| ~1450 | CH₂ Bending | researchgate.net |
| ~1242-1248 | C-O-C Asymmetric Stretching | researchgate.netscielo.org.mx |
| ~1158 | -O-C- Stretching | scielo.org.mx |
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a sample. While the unconjugated acrylate chromophore in this compound does not exhibit strong absorption in the near-UV range, this technique finds utility in specific applications. nsf.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specialized technique that detects species with unpaired electrons, such as free radicals. This makes it uniquely suited for studying the mechanisms of free-radical polymerization.
In this compound research, ESR has been instrumental in directly investigating polymerization kinetics and reaction intermediates. The technique of spin trapping is often employed, where a "spin trap" molecule reacts with the highly reactive and short-lived propagating radicals to form a more stable radical adduct that can be easily detected and characterized by ESR. nasa.govmdpi.com This approach has been successfully used to identify the propagating radical in the emulsion polymerization of this compound. nasa.gov In a study of cobalt-mediated radical polymerization, ESR spin trapping confirmed the formation of carbon-centered radicals on the polymer backbone, with reported hyperfine splitting constants of aN = 14.53 G and aH = 2.91 G. mdpi.com More advanced studies have combined ESR with pulsed laser polymerization (PLP) to measure the concentration of different types of free radicals present during the reaction. acs.org It has also been applied to investigate the rotational dynamics and relaxation behavior of the poly(n-butyl acrylate) matrix. nih.gov
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In polymer science, chromatographic methods are vital for determining the size, distribution, and purity of polymer chains.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier analytical method for determining the molecular weight and molecular weight distribution (MWD) of polymers. lcms.cz The technique separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. uni-paderborn.de Larger molecules elute from the chromatography column faster than smaller molecules.
The MWD is a critical parameter for poly(this compound) as it directly influences the material's physical and mechanical properties, such as strength, toughness, and viscosity. lcms.cz GPC/SEC analysis provides key metrics including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. Various studies have utilized GPC to characterize the copolymers and terpolymers of this compound. niscpr.res.in
| Parameter | Typical Condition | Reference |
|---|---|---|
| Solvent (Eluent) | Tetrahydrofuran (B95107) (THF) | lcms.cz |
| Calibration Standards | Polystyrene or Polymethyl methacrylate (B99206) | lcms.cz |
| Temperature | Ambient to 40 °C | lcms.cz |
| Detector | Refractive Index (RI) Detector | niscpr.res.in |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a primary method for the quantitative analysis of volatile compounds like this compound, particularly in air samples and for determining residual monomer content. osha.govdnacih.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, and the FID provides a response proportional to the mass of carbon-containing analyte.
In a common application, such as the OSHA Method PV2011 for determining this compound in air, samples are collected on a sorbent tube containing charcoal coated with 4-tert-butylcatechol (B165716) (TBC). osha.govdnacih.com The analyte is then desorbed using a solvent, typically carbon disulfide, and injected into the GC. osha.gov An internal standard, such as p-cymene (B1678584), is often used to improve quantitative accuracy. osha.gov The method is highly sensitive, with detection limits in the parts-per-million (ppm) range for air samples. osha.gov A study has also detailed a method for the simultaneous determination of acrylates, including this compound, in wastewater using dispersive liquid-liquid microextraction coupled with GC-FID. researchgate.net
However, retention time on a single column is not definitive proof of a compound's identity. osha.govdnacih.com Therefore, results are often confirmed using an alternative GC column or other analytical techniques like mass spectrometry. osha.govdnacih.com
Table 1: Example GC-FID Conditions for this compound Analysis (OSHA Method PV2011)
| Parameter | Value |
|---|---|
| Column | 60 m × 0.32 mm i.d., 0.25 µm df DX-4 capillary |
| Injector Temperature | 190°C |
| Detector (FID) Temp | 220°C |
| Oven Program | 60°C for 4 min, then ramp to 120°C at 15°C/min |
| Carrier Gas | Hydrogen |
| Injection Volume | 1 µL |
| Split Ratio | 7:1 |
| Retention Time | This compound: 1.97 min; p-Cymene (Internal Std): 4.38 min |
Data sourced from OSHA Method PV2011. osha.govdnacih.com
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) serves as a valuable alternative to GC, especially for analyzing samples that are thermally sensitive or not easily volatilized. e3s-conferences.org It is often used as a confirmatory technique for GC results. osha.govdnacih.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the two phases.
A reverse-phase (RP) HPLC method can be used to analyze this compound. sielc.com One such method uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric acid added. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used instead. sielc.com HPLC has been successfully applied to the simultaneous determination of 12 acrylate compounds, including this compound, in plastic food contact materials. e3s-conferences.org This approach avoids the high temperatures of GC that can cause self-polymerization of acrylate monomers, thus ensuring more accurate quantification. e3s-conferences.org Furthermore, HPLC methods can be migrated to UltraPerformance Liquid Chromatography (UPLC) systems, which use sub-2-µm particles, to significantly reduce run times and solvent consumption. gimitec.com
Table 2: HPLC Method Parameters for Acrylate Analysis in Food Contact Materials
| Parameter | Value |
|---|---|
| Column | ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Detector | Diode Array Detector (DAD) |
| Linear Range | 0.01-10.0 mg/L |
| Detection Limits | 0.03-0.08 mg/kg |
Data sourced from a study on acrylate compound analysis. e3s-conferences.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used in this compound research for molecular weight determination of polymers, structural elucidation, and confirming chemical identity.
MALDI-TOFMS is a soft ionization technique essential for the analysis of large molecules like polymers. In this method, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated into a time-of-flight mass analyzer.
This technique has been instrumental in studying the polymerization of n-butyl acrylate. mdpi.com By analyzing the molecular weight distribution of poly(n-butyl acrylate) synthesized under various conditions, researchers have been able to show that mid-chain radical migration occurs during radical polymerization at high temperatures. mdpi.comresearchgate.net The mass spectra reveal the distribution of different species, providing insights into reaction mechanisms like β-scission and intramolecular transfer. mdpi.com The choice of matrix, salt, and solvent is critical for successful analysis. nist.govnih.gov
Table 3: Example MALDI-TOFMS Recipe for Poly(this compound) Analysis
| Component | Material | Concentration / Ratio |
|---|---|---|
| Matrix | trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) | 40 mg/mL in THF |
| Salt (Cationizing Agent) | Sodium trifluoroacetate (B77799) (NaTFA) | 1 mg/mL in THF |
| Polymer Sample | Poly(this compound) | ~1 mg/mL in THF |
| Mixing Ratio (Sample:Matrix:Salt) | 5 µL : 5 µL : 0.5 µL |
Data sourced from the NIST Synthetic Polymer MALDI Recipes Database. nist.govnih.gov
The coupling of microreactors with high-resolution mass spectrometry, such as an Orbitrap or ESI-MS system, allows for the real-time, on-line monitoring of polymerization reactions. researchgate.netmonash.edu This setup provides immediate kinetic data and insight into reaction mechanisms by continuously analyzing the reaction mixture as it flows from the reactor. mdpi.comresearchgate.net
This technique has been applied to study the kinetics of the reversible addition-fragmentation chain transfer (RAFT) polymerization of n-butyl acrylate. monash.edumdpi.com By adjusting the flow rates in the microreactor, researchers can perform time-sweep experiments to monitor the full polymerization process in a single experiment. monash.edu This powerful combination enables rapid screening of reaction conditions, optimization of polymerization processes, and detailed investigation of the formation of different polymer species over time. mdpi.comresearchgate.net
While chromatographic techniques like GC and HPLC separate components in a mixture, mass spectrometry provides definitive structural information for identification. Following separation by GC (GC-MS), the eluting compound is fragmented in a reproducible manner, producing a unique mass spectrum that acts as a chemical "fingerprint". osha.govnih.gov This spectrum can be compared to libraries of known compounds, such as the NIST database, for positive identification. nist.gov
This confirmation is crucial in analytical procedures to distinguish the target analyte from co-eluting interferences. osha.govdnacih.com In polymer analysis, electrospray ionization mass spectrometry (ESI-MS) can identify the various products formed during polymerization, including those from termination and β-scission, confirming their end-group structures. acs.orgresearchgate.net
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For poly(this compound) and its copolymers, techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Thermal Volatilization Analysis (TVA) are vital for determining thermal stability, degradation pathways, and service temperature limits. gla.ac.ukekb.eg
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine degradation temperatures, the presence of volatiles, and the composition of multi-component systems. Studies on poly(n-butyl acrylate) show that significant weight loss begins around 220-300°C, with the exact temperature depending on the polymer's structure and end groups. ekb.egresearchgate.net The thermal stability of copolymers can be enhanced by increasing the acrylate content. gla.ac.ukgla.ac.uk
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine transition temperatures such as the glass transition (Tg) and melting point (Tm). For poly(n-butyl acrylate), DSC analysis has shown a melting point of 392.72°C, indicating high thermal stability. ekb.eg
Pyrolysis-Gas Chromatography (Py-GC) involves heating the polymer to decomposition in an inert atmosphere, followed by GC analysis of the degradation products. This technique helps to elucidate the degradation mechanisms. For this compound-containing copolymers, pyrolysis can lead to the formation of monomers like this compound and methyl acrylate. akjournals.com
Table 4: Summary of Thermal Analysis Findings for this compound Polymers
| Technique | Polymer System | Key Finding | Reference |
|---|---|---|---|
| TGA | Poly(n-butyl acrylate) | Weight loss started at 220.06°C and continued until 588.92°C. | ekb.eg |
| DSC | Poly(n-butyl acrylate) | Melting point observed at 392.72°C. | ekb.eg |
| TGA | Copolymers of n-butyl acrylate and methyl methacrylate | Copolymers became more stable to thermal breakdown as the acrylate content was increased. | gla.ac.ukgla.ac.uk |
| TGA | Poly(tert-butyl acrylate) | Two clear degradation stages, with the first starting between 200°C and 250°C. | aip.org |
| TGA | Poly(n-butyl acrylate) network | 10% weight loss temperature (Td,10%) was 328°C. | mdpi.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the thermal properties of this compound-based polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical data on the glass transition temperature (Tg), melting point (Tm), and enthalpy of transitions, which are indicative of the polymer's thermal stability and physical state.
In the study of poly(n-butyl acrylate), DSC analysis has been used to determine its melting point and enthalpy, providing insights into its thermal stability. For instance, one study reported a melting point of 392.72°C and an enthalpy value of 53.9 J/g for n-butyl acrylate polymer, suggesting high thermal stability. ekb.eg
For copolymers, DSC is instrumental in identifying the glass transition temperatures (Tg), which can be influenced by the composition and structure of the copolymer. For example, in styrene-butyl acrylate copolymers, the Tg values were found to be situated between the Tg of poly(this compound) (-52°C) and polystyrene (100°C), with specific values for the synthesized copolymers ranging from 40°C to 51°C. icm.edu.pl In another study on copolymers of styrene (B11656) and this compound, the glass transition temperatures were observed to be between 2.70°C and 6.52°C. scielo.org.pe
The miscibility of this compound polymers with other substances can also be investigated using DSC. For example, in the case of acrylate-based block copolymers used for drug delivery, DSC analysis indicated that paclitaxel (B517696) was at least partially miscible with the poly(n-butyl acrylate) phase. nih.gov Furthermore, in composites of lignin (B12514952) and styrene-butyl acrylate, DSC was used to determine the glass transition temperature, which was found to be slightly lower than that of the pure copolymer. mdpi.com
Interactive Data Table: Thermal Properties of this compound Polymers from DSC
| Polymer/Copolymer | Property | Value | Reference |
| n-Butyl Acrylate Polymer | Melting Point | 392.72°C | ekb.eg |
| n-Butyl Acrylate Polymer | Enthalpy | 53.9 J/g | ekb.eg |
| Styrene-Butyl Acrylate Copolymer | Glass Transition Temperature (Tg) | 40°C - 51°C | icm.edu.pl |
| Styrene-Butyl Acrylate Copolymer | Glass Transition Temperature (Tg) | 2.70°C - 6.52°C | scielo.org.pe |
| Poly(n-butyl acrylate) | Glass Transition Temperature (Tg) | -14.56°C | polymersource.ca |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to evaluate the thermal stability and decomposition characteristics of this compound polymers and copolymers.
TGA has demonstrated the good thermal stability of n-butyl acrylate polymer, making it suitable for applications like oil spill cleanup. ekb.egekb.eg The analysis is typically conducted over a wide temperature range, for instance, from 25°C to 600°C. ekb.egekb.eg
In studies of copolymers, TGA reveals the degradation stages. For poly(methacrylic acid-co-butyl acrylate) nanoparticles, TGA curves showed two main degradation stages. ikm.org.my The first, between 170°C and 280°C, was attributed to the elimination of side products, while the second, from 300°C to 470°C, corresponded to the degradation of the polymer backbone. ikm.org.my Similarly, for graft copolymers of this compound on cellulose (B213188), TGA showed that the decomposition of cellulose fibrils in the copolymer occurred at a lower temperature than in pure cellulose, indicating an interaction between the components. ncsu.edu
TGA of styrene-butyl acrylate copolymers has shown thermal decomposition temperatures between 403.64°C and 408.99°C. scielo.org.pe The thermal degradation of poly(n-butyl acrylate) initiated by different agents has also been studied, revealing that the degradation mechanism can be a single step with degradation temperatures around 360–370°C. researchgate.net
Interactive Data Table: TGA Findings for this compound-Based Polymers
| Polymer System | Temperature Range of Analysis | Key Observation | Reference |
| n-Butyl Acrylate Polymer | 25°C to 600°C | Good thermal stability | ekb.egekb.eg |
| Poly(methacrylic acid-co-butyl acrylate) | 30°C to 600°C | Two-stage degradation | ikm.org.my |
| This compound-Cellulose Graft Copolymer | Up to 600°C | Decomposition of cellulose fibrils at a lower temperature | ncsu.edu |
| Styrene-Butyl Acrylate Copolymer | 0°C to 800°C | Decomposition between 403.64°C and 408.99°C | scielo.org.pe |
Morphological and Microscopic Characterization
Understanding the morphology and microstructure of this compound-based materials is essential for correlating their structure with their properties. Electron microscopy techniques are powerful tools for this purpose.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of materials. In the context of this compound research, TEM is used to visualize the morphology of nanoparticles, core-shell structures, and polymer blends.
For instance, TEM has been employed to characterize the rod-like structures of cellulose nanocrystals grafted with this compound. wisdomlib.org It has also been used to confirm the core-shell morphology of chitosan-graft-poly(n-butyl acrylate) copolymer dispersions, revealing poly(n-butyl acrylate) rich cores and chitosan (B1678972) shells with particle sizes around 200 nm. conicet.gov.ar In another study, TEM was used to observe monodisperse latex particles in the synthesis of poly(n-butyl acrylate)-b-polystyrene block copolymers. nih.gov
The self-assembly of block copolymers has also been studied using TEM. For example, the elliptical nut-like micelles formed by poly(t-butyl acrylate)-b-poly(ε-caprolactone)-b-poly(t-butyl acrylate) triblock copolymers in a mixed solvent were visualized with TEM. tsijournals.com Furthermore, TEM has been utilized to confirm the structure of poly(this compound-co-methyl methacrylate)/clay nanocomposites. worldscientific.com
Field Emission Scanning Electron Microscopy (FE-SEM)
Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface topography of materials. It is particularly useful for examining the morphology of nanoparticles and composite materials containing this compound.
FE-SEM has been used for the morphological investigation of silver nanoparticles stabilized with this compound, revealing a spherical shape with an average particle size of 16.27 nm. nih.gov In the study of dye-sensitized solar cells, the morphology of photoanodes made with a styrene, n-butyl acrylate, and methacrylic acid copolymer binder was investigated using FE-SEM. koreascience.kr This technique allows for detailed imaging with resolutions down to 1 nanometer and can be applied to a wide range of solid materials, including polymers and powders. micronanalytical.com
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. In this compound research, XRD is employed to analyze the crystallinity of polymers and the structure of composite materials.
XRD analysis of silver nanoparticles prepared with this compound as a stabilizer showed a face-centered cubic structure with an average crystallite size of 9.51–11.83 nm. nih.gov In the study of graft copolymers of this compound on cellulose nanocrystals, XRD was used to reveal insights into the crystalline nature and structural changes that occurred after grafting. wisdomlib.org
For composites of lignin and styrene-butyl acrylate, XRD patterns showed that increasing the amount of lignin led to the appearance of a peak at 26° on the 2-theta scale, suggesting that the interaction between lignin and the copolymer can lead to the formation of ordered structures. mdpi.com Similarly, in chitosan-graft-poly(n-butyl acrylate) copolymers, XRD was used to investigate changes in the chitosan structure after grafting, showing differences in the scattering angles compared to pure chitosan. conicet.gov.ar The crystallinity of TiO2/poly(methyl methacrylate-co-butyl acrylate) core-shell nanoparticles was also analyzed by XRD, which showed that the percentage of crystallinity decreased with an increase in the amorphous this compound content. stmjournals.in
Specialized Analytical Considerations for this compound
Beyond the standard characterization techniques, specific analytical methods are employed for monitoring and analyzing this compound in various matrices, particularly in environmental and occupational settings.
Gas chromatography (GC) is a common method for the analysis of this compound. For instance, the composition of waste gases containing this compound can be determined by gas chromatography. nih.gov The Occupational Safety and Health Administration (OSHA) has a validated method (PV2011) that uses gas chromatography with a flame ionization detector (GC-FID) to analyze this compound in the air. osha.govosha.gov This method involves collecting samples on a sorbent tube, desorbing with carbon disulfide, and then analyzing by GC. osha.gov
In situations requiring real-time air monitoring, photoionization detectors (PIDs) have been used, although their performance for detecting this compound has been a subject of investigation. Studies have been conducted to assess the ability of PIDs to detect this compound, with some findings indicating that most PIDs could detect it at a concentration of 0.2 ppm. epa.gov
For identifying potential interferences in GC analysis, retention time on a single column is not considered definitive proof. Therefore, confirmation by alternative methods such as analysis on a different GC column, high-performance liquid chromatography (HPLC), or mass spectrometry is often recommended. osha.gov
Interference Identification and Resolution in GC Analysis
In the gas chromatographic (GC) analysis of this compound, an interference is any compound that generates a response from the flame ionization detector (FID) and has a retention time similar to that of this compound or the internal standard used. osha.govdnacih.com The identification of these potential interferences is a critical first step in developing a robust analytical method. Retention time on a single GC column is not considered definitive proof of a chemical's identity. osha.govdnacih.com
Commonly encountered impurities in commercial-grade this compound that can act as interferences include alcohols, other esters, and ethers. kelid1.ir For instance, in the analysis of residual monomers in adhesives, compounds like methyl acrylate, ethyl acrylate, methyl methacrylate, ethyl methacrylate, and butyl methacrylate can potentially interfere with the this compound peak if their retention times are not sufficiently resolved. researchgate.net Similarly, in the analysis of acrylic resins, other monomers such as methyl methacrylate (MMA), methyl acrylate (MA), 2-ethylhexyl acrylate (2-EHA), and styrene may be present and could interfere. chromatographyonline.com
Several strategies can be employed to resolve these interferences. One common approach is to vary the GC conditions, such as the column temperature program or carrier gas flow rate, to improve the separation between the analyte and the interfering compounds. osha.govdnacih.comkelid1.ir For example, a temperature program can be designed with an initial hold to allow for the elution of early-eluting compounds, followed by a temperature ramp to separate this compound from other components. osha.govdnacih.com An extended chromatographic run time may also be necessary to ensure that late-eluting compounds, such as 4-tert-butylcatechol (TBC), a common inhibitor, are removed from the analytical column. osha.govdnacih.com
When modifying GC conditions is insufficient to resolve the interferences, alternative analytical techniques are recommended. The use of a different GC column with a dissimilar stationary phase can alter the elution order and provide the necessary separation. osha.govdnacih.com Further confirmation of the analyte's identity can be achieved through more selective techniques like high-performance liquid chromatography (HPLC) or, for definitive identification, mass spectrometry (MS). osha.govdnacih.com In complex matrices, such as plastic food contact materials, a long (e.g., 60-meter) analytical column may be required to achieve proper separation of a large number of substances. nih.gov
Table 1: Potential Interfering Compounds in the GC Analysis of this compound
| Compound Class | Specific Examples |
| Acrylate Esters | Methyl acrylate, Ethyl acrylate, 2-Ethylhexyl acrylate |
| Methacrylate Esters | Methyl methacrylate, Ethyl methacrylate, Butyl methacrylate |
| Alcohols | Methanol, Ethanol, Butanol |
| Ethers | Various ether compounds |
| Aromatic Hydrocarbons | Styrene |
| Inhibitors | 4-tert-butylcatechol (TBC) |
| Other Monomers | Fumaronitrile, Acrylic Acid |
Calibration Curve Construction for Quantitative Analysis
The quantitative analysis of this compound by gas chromatography relies on the construction of a calibration curve. osha.govdnacih.com This curve establishes the relationship between the concentration of this compound and the response of the detector.
The process begins with the preparation of a series of standard solutions containing known concentrations of this compound. osha.govkelid1.ir These standards should be prepared by diluting a known volume of pure this compound with the same desorbing solution used for the samples, such as carbon disulfide. osha.gov It is crucial that these standards are freshly prepared to ensure their accuracy. osha.govdnacih.com
An internal standard (ISTD) method is often employed to improve the precision and accuracy of the analysis. osha.govdnacih.com The internal standard is a compound added at a constant concentration to all standards and samples. It helps to correct for variations in injection volume and detector response. A suitable internal standard should be well-resolved from this compound and any other components in the sample. osha.gov For example, p-cymene has been used as an internal standard in some methods. osha.govdnacih.com
Once the standards are prepared, they are injected into the gas chromatograph. The detector response, typically the peak area, for both this compound and the internal standard is measured using an electronic integrator or other suitable means. osha.govdnacih.com A calibration curve is then constructed by plotting the ISTD-corrected response of the this compound standards against their corresponding concentrations (e.g., in µg/mL). osha.govdnacih.com The ISTD-corrected response is usually the ratio of the this compound peak area to the internal standard peak area.
The resulting plot should be linear over the range of concentrations of interest. google.com The linearity of the calibration curve is often evaluated by the correlation coefficient (R²), which should be close to 1 (e.g., 0.9988 or higher). google.com To ensure the continued accuracy of the analysis, the samples being analyzed should be bracketed by injections of freshly prepared analytical standards. osha.govdnacih.com
Once a valid calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its ISTD-corrected response and reading the corresponding concentration from the calibration curve. osha.govdnacih.com
Table 2: Example Data for a this compound Calibration Curve
| Standard Concentration (µg/mL) | This compound Peak Area | Internal Standard Peak Area | Response Ratio (this compound Area / ISTD Area) |
| 10 | 5000 | 10000 | 0.5 |
| 25 | 12500 | 10000 | 1.25 |
| 50 | 25000 | 10000 | 2.5 |
| 100 | 50000 | 10000 | 5.0 |
| 200 | 100000 | 10000 | 10.0 |
Environmental Fate and Ecotoxicological Research on Butyl Acrylate
Biodegradation Pathways and Rates of Butyl Acrylate (B77674)
Butyl acrylate is considered to be readily biodegradable in the environment. rsc.orgicm.edu.pl Studies following established guidelines have demonstrated its susceptibility to microbial degradation. In a biodegradation test based on OECD Guideline 301C, this compound achieved 61% degradation after 14 days. rsc.orgicm.edu.pl Another study using ISO 14593 (equivalent to OECD Guideline 310) showed 91% degradation over 28 days. rsc.org A separate study according to OECD Guideline 301D reported 57.8% biodegradation in 28 days. icm.edu.pl Research on its degradation kinetics using specific bacterial strains, such as Pseudomonas fluorescens, has been conducted to understand the process under controlled conditions. researchgate.net
The primary metabolic pathway for this compound involves hydrolysis catalyzed by carboxylesterase enzymes, breaking the ester bond to form acrylic acid and butanol. researchgate.net These intermediate products are then further metabolized. researchgate.net Acrylic acid can enter the intermediary metabolism and is ultimately degraded to carbon dioxide.
Atmospheric Fate and Degradation Products of this compound
When released into the atmosphere, this compound exists predominantly in the vapor phase due to its vapor pressure. researchgate.net Its persistence in the air is limited by reactions with photochemically-produced oxidants. The primary degradation pathway is the reaction with hydroxyl radicals (•OH), with an estimated half-life of approximately 28 hours or 1.2 days. icm.edu.plresearchgate.netnih.gov Another, slower, atmospheric degradation process is its reaction with ozone (O₃), which has an estimated half-life of about 7 days. researchgate.net Given these degradation pathways, this compound is not expected to persist or be transported long distances in the atmosphere. The degradation products would consist of smaller, oxidized molecules resulting from these reactions.
Aquatic Fate and Mobility in Environmental Compartments
In aquatic systems, this compound is not expected to adsorb significantly to suspended solids and sediment, a behavior predicted by its low soil organic carbon-water (B12546825) partitioning coefficient (log Koc) of 1.95. nih.gov This suggests that it will be mobile in soil and remain primarily in the water column if released into an aquatic environment.
Volatilization is considered an important fate process for this compound in water, governed by its Henry's Law constant of 4.7 x 10⁻⁴ atm-m³/mol. icm.edu.plresearchgate.net The estimated volatilization half-life from a model river is around 5 hours, and from a model lake, it is about 5 days. researchgate.net Furthermore, this compound may undergo direct photolysis in sunlit surface waters, with experimental half-lives reported to be as short as 19 to 28 minutes in various water types. researchgate.net Hydrolysis is not a significant abiotic degradation pathway, with a calculated half-life of approximately 1100 days at a neutral pH of 7. icm.edu.pl
Aquatic Ecotoxicity Research on this compound
This compound is classified as toxic to aquatic organisms. researchgate.netnih.gov Research indicates it demonstrates acute toxicity to fish, aquatic invertebrates, and algae. nih.govnih.gov
Acute toxicity studies have established the concentration ranges at which this compound affects various aquatic species. For fish, a 96-hour flow-through study with the sheepshead minnow (Cyprinodon variegates) determined a median lethal concentration (LC50) of 2.1 mg/L. rsc.org Other studies with rainbow trout (Oncorhynchus mykiss) found a 96-hour LC50 of 5.2 mg/L. osti.govnih.gov
For aquatic invertebrates, a 48-hour flow-through test with Daphnia magna resulted in a median effective concentration (EC50) of 8.2 mg/L. rsc.orgnih.gov
Algae are also sensitive to this compound. A 96-hour growth-rate study with Selenastrum capricornutum (now Pseudokirchneriella subcapitata) reported an EC50 of 2.6 mg/L. rsc.orgosti.gov Another study found a 96-hour EC50 of 5.5 mg/L for the same species. osti.gov Research on marine microalgae showed 96-hour EC50 values of 45.908 mg/L for Phaeodactylum tricornutum and 52.621 mg/L for Platymonas subcordiformis.
Interactive Data Table: Acute Aquatic Toxicity of this compound
| Species | Trophic Level | Endpoint | Duration | Concentration (mg/L) | Reference |
| Cyprinodon variegates (Sheepshead minnow) | Fish | LC50 | 96 hours | 2.1 | rsc.org |
| Oncorhynchus mykiss (Rainbow trout) | Fish | LC50 | 96 hours | 5.2 | osti.govnih.gov |
| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 hours | 8.2 | rsc.orgnih.gov |
| Pseudokirchneriella subcapitata (Green algae) | Algae | EC50 | 96 hours | 2.6 | rsc.orgosti.gov |
| Phaeodactylum tricornutum (Marine diatom) | Algae | EC50 | 96 hours | 45.908 | |
| Platymonas subcordiformis (Marine algae) | Algae | EC50 | 96 hours | 52.621 |
The toxicity of acrylate esters to aquatic organisms is generally considered to be a relatively nonspecific, membrane-mediated mechanism of action. nih.gov There is an observed ecotoxicological difference between acrylates and the less toxic methacrylates. rsc.org For acrylates, toxicity tends to be higher compared to their corresponding methacrylate (B99206) counterparts. rsc.org
The reactivity of the acrylate moiety is a key factor in its toxicity. As α,β-unsaturated carbonyl compounds, acrylates are electrophilic and can react with nucleophilic groups in biological macromolecules, such as proteins, via Michael addition. This reactivity can disrupt cellular functions. However, detoxification can occur through carboxylesterase-mediated hydrolysis, which converts the ester to a carboxylic acid, a less reactive form under physiological conditions. rsc.org Some research also suggests that for acrylate esters, toxicity decreases as the compounds become more lipophilic (i.e., as the alkyl chain length increases). rsc.org
This compound has a low potential for bioconcentration in aquatic organisms. nih.govosti.gov This is supported by its octanol-water partition coefficient (log Kow), which is measured to be 2.38. icm.edu.plnih.gov Based on this value, the calculated bioconcentration factor (BCF) is estimated to be between 13 and 17. rsc.orgicm.edu.plresearchgate.net These low BCF values indicate that this compound is not expected to accumulate significantly in the tissues of aquatic organisms or magnify through the food chain. nih.gov
Environmental Risk Assessment Frameworks for Acrylates
Environmental risk assessment frameworks for acrylates, such as this compound, are structured methodologies used by regulatory bodies and researchers to evaluate the potential adverse effects of these substances on the environment. These frameworks systematically integrate data on chemical properties, environmental fate, and ecotoxicity to characterize and quantify risks. A prominent example of such a framework is the Ecological Risk Classification of Organic Substances (ERC) approach utilized in Canada. canada.ca
Another key aspect of risk assessment is the principle that the risk can be considered controlled when activities are conducted under the conditions recommended in documents such as an Extended Safety Data Sheet. arkema.com For this compound, which is primarily manufactured and used in closed systems, this minimizes its release into the environment. arkema.com
Recent research and technological advancements are also a component of modern risk assessment frameworks, aiming to improve the environmental profile of chemicals. blog4evers.com For this compound, which exhibits moderate toxicity to aquatic life, enhanced formulations with lower concentrations of the compound are being developed to minimize its impact on marine ecosystems. blog4evers.com The development of biodegradable alternatives is another avenue being explored to enhance the sustainability of products containing this compound. blog4evers.com
The European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) has proposed a Conceptual Framework for Polymer Risk Assessment (CF4Polymers). ecetoc.orgecetoc.org This is relevant as a primary use of this compound is in the production of polymers. nih.gov This framework acknowledges that polymers present unique challenges for risk assessment and that a "one size fits all" approach is not applicable. ecetoc.org It advocates for a case-by-case assessment. ecetoc.org
Detailed Research Findings in Risk Assessment
Detailed research into the environmental fate and ecotoxicity of this compound provides the foundational data for these risk assessment frameworks. Studies have shown that this compound is unlikely to persist in the environment due to its rapid biodegradation. arkema.com It also has a low potential for bioaccumulation in the food chain, which is indicated by its moderate octanol-water partition coefficient (log Kow = 2.4). arkema.com
In terms of its environmental distribution, this compound is not expected to bind significantly to soil or sediment due to a low adsorption coefficient (log Koc = 1.95). arkema.com If released into the atmosphere, it is expected to undergo photochemical degradation. arkema.com Despite its low persistence, this compound can be released into the environment through fugitive and stack emissions or in wastewater during its production and application. nih.gov It has been detected at low concentrations in ambient air, groundwater, and drinking water. nih.gov
Ecotoxicological studies have established that this compound is acutely toxic to aquatic organisms. arkema.comoecd.org Effect concentrations (LC50 or EC50) for fish and invertebrates have been found to range from 1.1 to 8.2 mg/l. nih.gov
The following interactive data tables summarize key research findings used in the environmental risk assessment of this compound.
Aquatic Toxicity of this compound
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish (Cyprinodon variegates) | 96-hr flow-through | LC50 | 2.1 | oecd.org |
| Invertebrates (Daphnia magna) | 48-hr flow-through | EC50 | 8.2 | oecd.org |
| Algae (Selenastrum capricornutum) | 96-hr growth-rate | EC50 | 2.6 | oecd.org |
| Fish and Invertebrates | Acute | LC50/EC50 Range | 1.1 - 8.2 | nih.gov |
Environmental Fate Characteristics of this compound
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| Biodegradation | Rapid | Unlikely to persist | arkema.com |
| Log Kow (Octanol-water partition coefficient) | 2.38 - 2.4 | Low bioaccumulation potential | arkema.com |
| Log Koc (Soil adsorption coefficient) | 1.95 | Low binding to soil/sediment | arkema.com |
| Photochemical degradation (in air) | DT50 = 28 h | Degrades in air | arkema.com |
Toxicological Mechanisms and Biological Interactions of Butyl Acrylate Research Focus
Metabolism and Disposition in Experimental Systems
Absorption and Excretion Pathways
Following oral administration in male rats, n-butyl acrylate (B77674) is rapidly and extensively absorbed. nih.govnih.goviarc.fr A significant portion of the absorbed compound undergoes a first-pass effect after oral dosing. nih.govnih.gov The primary route of elimination is through respiration, with approximately 75% of an oral dose being exhaled as carbon dioxide (CO2). nih.govnih.goviarc.froecd.orgku.edu.tr A smaller fraction, around 10%, is excreted in the urine, while about 2% is eliminated through the feces. nih.govnih.goviarc.froecd.orgku.edu.tr The elimination of radiolabeled carbon from the body is rapid, with tissues being cleared of ¹⁴C within 24 to 72 hours. nih.govnih.goviarc.fr However, a small amount of ¹⁴C may be retained in whole blood and adipose tissue after the initial rapid decline, potentially due to its incorporation into the one-carbon pool. nih.govnih.goviarc.fr
Hydrolysis and Metabolic End Products
The principal metabolic pathway for n-butyl acrylate is hydrolysis, a reaction catalyzed by carboxylesterases. nih.govoecd.orgwikipedia.orgecetoc.org This process breaks down the ester into acrylic acid and butanol. nih.govoecd.orgwikipedia.orgecetoc.org This rapid hydrolysis has been demonstrated in in-vitro studies using whole homogenates of rat liver and supernatants of mouse nasal mucosa. nih.goviarc.fr The resulting acrylic acid largely enters intermediary metabolism and is further broken down to CO2, which is then exhaled. nih.goveuropa.eu
A secondary metabolic pathway involves the conjugation of n-butyl acrylate with endogenous glutathione (B108866) (GSH). nih.govecetoc.orgbamm.net This leads to the formation of mercapturic acids, which are subsequently excreted in the urine. nih.govwikipedia.org Identified urinary metabolites include N-acetyl-S-(2-carboxyethyl)cysteine and its sulfoxide. nih.goviarc.fr When esterase activity is inhibited, another mercapturic acid, N-acetyl-S-(butoxycarbonylethyl)cysteine, can be detected, which is formed through the reverse Michael addition of glutathione across the α,β-unsaturated bond of n-butyl acrylate. nih.goviarc.fr Additionally, slight increases in lactic and acetic acids have been observed in the urine of rats after n-butyl acrylate administration. iarc.fr
Mechanisms of Irritation and Sensitization
Skin and Eye Irritation Mechanisms
Butyl acrylate is recognized as an irritant to the skin, eyes, and respiratory tract. coleparmer.comciop.plarkema.com The irritant effect is largely attributed to the rapid hydrolysis of this compound to acrylic acid upon contact with tissues. nih.goviarc.fr The lower molecular weight esters of acrylic acid are known irritants to the skin, eyes, and mucous membranes. nih.gov Inhalation of n-butyl acrylate vapor can lead to irritation of the nasal mucosa, with effects ranging from slight atrophy of the olfactory epithelium to hyperplasia of reserve cells. nih.gov Eye irritation can manifest as opacity and neovascularization of the cornea at higher exposure concentrations. nih.gov
Skin Sensitization Potential and Cross-Sensitization
N-butyl acrylate has demonstrated skin sensitizing potential in animal studies and has been reported to cause allergic contact dermatitis in humans. nih.govoecd.orgku.edu.trcoleparmer.comciop.pl The mechanism of skin sensitization for acrylate esters involves their reaction with tissue nucleophiles, such as glutathione, via a Michael addition reaction at the electrophilic carbon of the α,β-unsaturated carboxyl group. bamm.net This reaction leads to the formation of covalent adducts with carrier proteins, a crucial step in initiating a sensitization response. bamm.net N-butyl acrylate can also exhibit cross-sensitization with other acrylates. oecd.orgcoleparmer.commicrokat.gr
Genotoxicity Studies and Mechanisms
In vitro, n-butyl acrylate was negative in the Ames test with several strains of Salmonella typhimurium, both with and without metabolic activation. iarc.froecd.org In a cytogenetic assay using Chinese Hamster Ovary (CHO) cells, it did not show clastogenic potential at non-cytotoxic concentrations. oecd.org However, an increase in aberrant cells was observed at cytotoxic concentrations without metabolic activation. oecd.org Some studies have reported both positive and negative results for genetic changes in animal cells in vitro. ntsb.gov
In vivo studies have generally shown negative results. researchgate.net No chromosomal damage was observed in the bone marrow of Chinese hamsters and Sprague-Dawley rats exposed to n-butyl acrylate via inhalation. nih.goviarc.fr However, one study reported the induction of chromosomal aberrations in the bone marrow of rats following intraperitoneal injection. iarc.fr Comprehensive reviews of genotoxicity data support a cytotoxic, rather than a genotoxic, mechanism for lower acrylates like n-butyl acrylate. nih.govresearchgate.net
Table of Genotoxicity Study Findings for n-Butyl Acrylate
Table of Mentioned Compounds
Mutagenicity Assays (e.g., Ames Test)
This compound has been evaluated for its mutagenic potential in various assays, with a primary focus on the Ames test. The Ames test, which utilizes different strains of Salmonella typhimurium to detect gene mutations, has consistently shown negative results for this compound. oecd.orgresearchgate.net Studies using strains TA98, TA100, TA1535, and TA1537, both with and without metabolic activation, did not indicate any mutagenic activity, even at high concentrations. oecd.orgoecd.org Specifically, this compound was not mutagenic in Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, with or without S9 metabolic activation, at concentrations up to 2000 ng/plate. oecd.org Another study confirmed these findings, showing no mutagenicity up to 10,000 µ g/plate . oecd.orgoecd.org
In addition to the Ames test, other in vitro mutagenicity studies have been conducted. An in vitro gene mutation test in L5178Y mouse lymphoma cells did not show any biologically relevant increase in mutant frequencies, either with or without metabolic activation. nih.gov Similarly, an unscheduled DNA synthesis assay in other cell types was negative without metabolic activation. sigmaaldrich.com
Table 1: Summary of Mutagenicity Assays for this compound
| Assay Type | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | With and without | Negative oecd.orgoecd.org |
| Ames Test | Salmonella typhimurium TA1535, TA1537, TA1538, TA98, TA100 | With and without | Negative oecd.org |
| Gene Mutation Assay | L5178Y Mouse Lymphoma Cells | With and without | Negative nih.gov |
| Unscheduled DNA Synthesis | Other cell types | Without | Negative sigmaaldrich.com |
Chromosomal Damage Assessments
The potential of this compound to induce chromosomal damage has been investigated in several cytogenetic assays. In an in vitro cytogenetic assay using Chinese Hamster Ovary (CHO) cells, this compound did not demonstrate clastogenic potential at non-cytotoxic concentrations. oecd.org However, an increase in aberrant cells was observed at cytotoxic concentrations without metabolic activation. oecd.org
In vivo studies have provided mixed results. In one study, Chinese hamsters and Sprague-Dawley rats were exposed to this compound by inhalation. nih.gov Although the substance was toxic to the animals, it did not cause an increase in chromosomal aberrations in the bone marrow of either species. nih.govcir-safety.org Conversely, another study reported that this compound induced chromosomal aberrations in the bone marrow of rats when administered via intraperitoneal injection. nih.govcir-safety.org
Table 2: Chromosomal Damage Assessments of this compound
| Assay Type | Test System | Exposure Route | Result |
| In vitro Cytogenetic Assay | Chinese Hamster Ovary (CHO) Cells | N/A | No clastogenic potential at non-cytotoxic concentrations oecd.org |
| In vivo Chromosomal Aberration Assay | Chinese Hamsters and Sprague-Dawley Rats | Inhalation | Negative nih.govcir-safety.org |
| In vivo Chromosomal Aberration Assay | Rat Bone Marrow Cells | Intraperitoneal Injection | Positive nih.govcir-safety.org |
Chronic Toxicity Mechanisms from Inhalation and Oral Exposure
Respiratory Tract Effects and Systemic Toxicity
Chronic inhalation of this compound primarily results in irritation of the respiratory tract. arkema.comilo.orgitcilo.org The main target organ for toxicity following inhalation is the nasal mucosa. nih.govnih.gov This is attributed to the rapid hydrolysis of this compound to acrylic acid and butanol by carboxylesterases in the nasal mucosa, leading to high local concentrations of the irritant acrylic acid. nih.govnih.gov In a two-year inhalation study in rats, there were no exposure-related clinical signs or lesions of systemic toxicity at concentrations up to 135 ppm. nih.goviarc.fr However, at higher concentrations in a 90-day study, effects such as reduced body weights were observed. oecd.orgoecd.orgoecd.org
Oral exposure to this compound in a 90-day study in rats resulted in a slight reduction in water consumption and a decrease in weight gain at the highest dose group, but no significant systemic toxicity was reported. oecd.orgoecd.org After oral administration, this compound is rapidly absorbed and metabolized, with a significant portion being eliminated as carbon dioxide. oecd.org
Organ-Specific Effects (e.g., Nasal Mucosa)
The most prominent organ-specific effect of chronic this compound inhalation is damage to the nasal mucosa. nih.goviarc.fr Studies in rats have demonstrated dose-related atrophy of the neurogenic epithelial cells and hyperplasia of reserve cells in the nasal mucosa of all treated animals. nih.goviarc.fr These effects were mainly observed in the anterior part of the olfactory epithelium. nih.gov The severity of these nasal lesions increased with the dose. oecd.orgoecd.orgoecd.org For instance, effects ranged from slight atrophy of the olfactory epithelium at 15 ppm to partial loss of the columnar cell layer and stratified reserve-cell hyperplasia at higher concentrations. oecd.orgoecd.orgoecd.org In addition to nasal effects, opacity and neovascularization of the cornea have been observed at high exposure levels (135 ppm). nih.gov
Structure-Activity Relationships in this compound Toxicology
The toxicology of this compound can be understood in the context of structure-activity relationships among acrylate esters. The toxicity of these esters is thought to be related to their ability to act as alkylating agents via Michael addition. nih.gov However, carboxylesterase-mediated hydrolysis is a significant detoxification pathway, as it converts the acrylate ester to the less reactive acrylic acid. nih.gov
Studies comparing different acrylate esters have shown that the rate of hydrolysis by carboxylesterases can vary. nih.gov For this compound, the Km and Vmax values for hydrolysis by purified porcine liver carboxylesterase were determined to be 33.3 ± 8.5 µM and 1.49 ± 0.83 nmol/min, respectively. nih.gov The presence of an α-methyl group, as in methacrylates, appears to have a minor effect on the enzymatic hydrolysis of acrylates. nih.gov The similarity in toxicological behavior between n-butyl acrylate and iso-butyl acrylate is attributed to their comparable physico-chemical properties and similar effects observed in acute and in vitro studies. oecd.org
Biological Compatibility and In Situ Polymerization Interactions
The biological compatibility of this compound is a concern, particularly in applications involving in situ polymerization where tissues may be exposed to free monomer. core.ac.uk While the polymerized form is generally considered to have low toxicity, residual unpolymerized monomer can pose a toxic liability. cir-safety.orgcore.ac.uk
Recent research has explored the use of this compound in the development of backbone-degradable robust adhesives for biomedical applications through in situ radical ring-opening polymerization. nih.gov In these systems, a hydrophobic cyclic ketene (B1206846) acetal (B89532) is copolymerized with a hydrophilic acrylate monomer, such as this compound. nih.gov The resulting polymers have shown good adhesion to various materials, including biological tissues, and possess tunable degradability and mechanical properties. nih.govacs.org The biocompatibility of these materials has been demonstrated in vitro and in vivo. nih.gov Furthermore, copolymer networks of oligo[(ε-hydroxycaproate)-co-glycolate]dimethacrylates and this compound have been shown to be cell compatible and hydrolytically degradable. acs.org
Advanced Applications and Performance Research of Poly Butyl Acrylate Materials
Adhesives and Sealants Research
Poly(butyl acrylate) is a key ingredient in the formulation of pressure-sensitive adhesives (PSAs), which are found in products like tapes and labels. biopacificmip.orgpolysciences.com The inherent tackiness and flexibility of PBA make it an excellent base for these applications. taylorandfrancis.com
Recent research has focused on enhancing the performance and sustainability of PBA-based adhesives. One area of investigation involves the development of degradable PSAs. biopacificmip.org By incorporating monomers like α-lipoic acid and ethyl lipoate, which contain degradable disulfide bonds, scientists have created copolymers that maintain the viscoelastic properties of traditional PSAs but can be broken down, addressing environmental concerns. biopacificmip.org
The performance of acrylic PSAs can be tailored by copolymerizing butyl acrylate (B77674) with other monomers. taylorandfrancis.com For instance, copolymerization with "hard" monomers like methyl methacrylate (B99206) can adjust the hardness and flexibility of the resulting polymer. taylorandfrancis.com The ratio of "soft" monomers like n-butyl acrylate (n-BA) to other monomers such as 2-ethylhexyl acrylate (2-EHA) can also be varied to control properties like gel content, which in turn affects adhesive performance. mdpi.com Studies have shown that increasing the 2-EHA content can decrease the glass transition temperature and influence the gel content, thereby affecting peel resistance and tack. mdpi.com
Bottle-brush polymers based on poly(this compound) have also shown promise in PSA applications, offering enhanced adhesion and controlled removal. nih.gov The unique architecture of these polymers, with dense polymer side chains, reduces chain entanglements and increases the contact area with surfaces, leading to stronger adhesion. nih.gov
Interactive Table: Properties of Poly(this compound) based Adhesives
| Monomer Composition | Key Finding | Reference |
|---|---|---|
| n-butyl acrylate (~97 mol %), acrylic acid (~3 mol %) | Forms a conventional, non-degradable pressure-sensitive adhesive. | biopacificmip.org |
| PBA with α-lipoic acid and ethyl lipoate | Creates a degradable PSA with comparable performance to conventional ones. | biopacificmip.org |
| n-butyl acrylate and 2-ethylhexyl acrylate copolymers | Varying the ratio affects gel content, peel resistance, and tack. | mdpi.com |
Coatings and Paints Research
Poly(this compound) is a widely used component in the formulation of coatings and paints, valued for its ability to impart flexibility. taylorandfrancis.compolysciences.com It is often copolymerized with other monomers to achieve a desired balance of properties. taylorandfrancis.com For example, copolymerizing this compound with methyl methacrylate allows for the precise control of hardness and flexibility in the final coating. taylorandfrancis.com
The choice of comonomers significantly impacts the performance of the resulting coating. The longer, linear structure of this compound facilitates more segmental movement in a copolymer, leading to a softer, more flexible film compared to the more compact structures of monomers like methyl methacrylate. taylorandfrancis.com This ability to "dial in" specific properties makes PBA-based copolymers highly versatile for various coating applications. taylorandfrancis.com
Research in this area also extends to understanding the behavior of these coatings at a molecular level. Molecular dynamics simulations have been used to study the properties of acrylic binders, such as those made from copolymers of methyl methacrylate and n-butyl acrylate (P(MMA-co-nBA)). acs.orgnih.gov These studies have investigated properties like glass transition temperature and the diffusion of environmental pollutants like volatile organic compounds (VOCs) and water within the polymer matrix. acs.orgnih.gov For instance, simulations have shown that a P(MMA-co-nBA) binder is more mobile than a P(MMA-co-EA) binder. acs.org
Interactive Table: Research Findings on Poly(this compound) in Coatings
| Research Focus | Key Finding | Reference |
|---|---|---|
| Copolymerization | Copolymerizing this compound with methyl methacrylate allows for tunable hardness and flexibility. | taylorandfrancis.com |
| Molecular Structure | The linear structure of this compound provides flexibility to polymer films. | taylorandfrancis.com |
| Molecular Dynamics Simulations | P(MMA-co-nBA) binders exhibit higher mobility compared to P(MMA-co-EA) binders. | acs.org |
Acrylic Rubbers and Elastomers
Poly(this compound) is a fundamental component in the production of acrylic rubbers (ACM), a class of synthetic elastomers known for their exceptional resistance to heat, oxidation, and hydraulic oils. clwydcompounders.com These elastomers are typically synthesized through emulsion or suspension polymerization and often include other acrylic monomers like ethyl acrylate to achieve a broad range of thermophysical and mechanical properties. clwydcompounders.com
The properties of ACM rubbers are directly influenced by the monomer composition. For instance, those based on this compound generally exhibit better cold resistance but lower oil resistance compared to those based on ethyl acrylate. dergom.com By combining ethyl acrylate, this compound, and alkoxy acrylates, manufacturers can tailor the properties to meet specific application requirements. dergom.com ACMs are frequently used in the automotive industry for components like seals, hoses, and O-rings that require resistance to hot oil and fuel. clwydcompounders.comrado-rubber.com
Research into poly(this compound) elastomers also explores their viscoelastic properties. Studies have shown that PBA elastomers containing dangling chains of controlled lengths exhibit significant viscoelastic relaxation at specific frequencies. acs.org This offers a way to molecularly control the mechanical damping characteristics of the elastomer. acs.org
Interactive Table: Properties of Poly(this compound) based Acrylic Rubbers
| Monomer Composition | Key Property | Typical Application | Reference |
|---|---|---|---|
| Poly(this compound) based | Better cold resistance, lower oil resistance | Automotive components | dergom.com |
| Poly(ethyl acrylate) based | Lower cold resistance, better oil resistance | Automotive components | dergom.com |
| Combination of ethyl, butyl, and alkoxy acrylates | Tunable properties | Seals, hoses, O-rings | dergom.com |
Biomedical Applications of Poly(this compound)
Poly(this compound) and its copolymers are increasingly being explored for various biomedical applications due to their biocompatibility and tunable properties. mdpi.comontosight.airesearchgate.net These materials are utilized in areas such as drug delivery, tissue engineering, and as components of medical devices. ontosight.airesearchgate.net
One significant area of research is the use of poly(this compound) in the development of drug delivery systems. researchgate.net For example, poly(this compound-styrene) nanoparticles have been investigated as carriers for antibiotics to treat drug-resistant bacterial infections. researchgate.net These nanoparticles can be formulated into stable aqueous emulsions. researchgate.net Similarly, antibiotic-conjugated polyacrylate nanoparticles have shown enhanced antimicrobial activity. researchgate.net
In tissue engineering, the biocompatibility of poly(acrylic acid-co-butyl acrylate) makes it a suitable material for applications like wound dressings. ontosight.ai The properties of these copolymers can be adjusted by altering the monomer ratio. ontosight.ai Furthermore, poly(this compound) has been used in the creation of nano-complexes with natural polymers like chitosan (B1678972), which show potential for drug delivery due to their stability and mechanical properties. researchgate.net
Poly(this compound) is also considered for use in implants and ophthalmic applications due to its hydrophobic nature. alfachemic.com
Interactive Table: Biomedical Research on Poly(this compound)
| Application Area | Specific Use/Finding | Reference |
|---|---|---|
| Drug Delivery | Poly(this compound-styrene) nanoparticles for antibiotic delivery. | researchgate.net |
| Tissue Engineering | Poly(acrylic acid-co-butyl acrylate) for wound dressings. | ontosight.ai |
| Drug Delivery | Chitosan-poly(this compound) nano-complexes for controlled release. | researchgate.net |
Poly(this compound) in Stretchable Electronics
The inherent flexibility of poly(this compound) makes it a promising material for the burgeoning field of stretchable electronics. acs.orgacs.org Its low glass transition temperature allows it to impart ductility to otherwise rigid semiconducting polymers. researchgate.net
One approach involves creating block copolymers where a semiconducting block, such as poly(3-hexylthiophene) (P3HT), is combined with a soft PBA block. acs.orgresearchgate.net These P3HT-b-PBA block copolymers self-assemble into nanostructures that maintain good charge-transporting ability even under significant strain. acs.org For example, a field-effect transistor (FET) based on P3HT-b-PBA has demonstrated high mobility even at 100% strain and maintained its performance over numerous stretching cycles. acs.org The tensile modulus of these materials can be tuned by varying the length of the PBA block; a longer PBA block results in a lower modulus, making the material more stretchable. acs.orgresearchgate.net
Another strategy involves attaching soft PBA side chains to a conjugated polymer backbone. acs.orgresearchgate.net This design has been shown to improve the mechanical properties of semiconducting polymers, resulting in superior thin-film ductility and a lower tensile modulus. acs.org Even with the addition of PBA side chains, these polymers can still exhibit high charge carrier mobility, making them suitable for flexible and wearable electronic devices. acs.orgresearchgate.net
Interactive Table: Poly(this compound) in Stretchable Electronics
| Polymer Architecture | Key Performance Metric | Reference |
|---|---|---|
| Poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PBA) | High charge mobility (>10⁻² cm² V⁻¹ s⁻¹) under 100% strain. | acs.org |
| P3HT-b-PBA | Tensile modulus decreases with increasing PBA block length (from 0.93 GPa to 0.19 GPa). | acs.orgresearchgate.net |
| Isoindigo-bithiophene polymer with PBA side chains | Maintained mobility of ~0.08 cm² V⁻¹ s⁻¹ under 60% strain. | acs.orgresearchgate.net |
Poly(this compound) in Oil Spill Removal Applications
Poly(this compound) has been investigated as an effective oleophilic (oil-absorbing) material for cleaning up oil spills. ekb.egnetjournals.org Its ability to absorb various types of oil, including gasoline, kerosene, diesel, and crude oil, makes it a versatile sorbent. ekb.egnetjournals.orgekb.eg
Research has focused on synthesizing and optimizing PBA-based materials for this purpose. netjournals.org Studies have shown that poly(n-butyl acrylate) can be prepared through solution polymerization, and its oil absorption capacity can be influenced by factors such as monomer concentration. ekb.egnetjournals.org The resulting polymer has good thermal stability, which is important for practical applications in various environmental conditions. ekb.egnetjournals.org
To enhance its effectiveness, poly(this compound) has been grafted onto natural polymers like chitosan. journalijar.comdeswater.com This creates a hybrid material that combines the oil-absorbing properties of PBA with the biodegradability of chitosan. These graft copolymers have demonstrated increased hydrophobic-oleophilic characteristics and improved oil adsorption capacity compared to unmodified chitosan. journalijar.com The oil adsorption of these materials increases with the viscosity of the oil. journalijar.com Furthermore, aminated chitosan-g-poly(this compound) copolymers have been developed, which exhibit both adsorption (due to hydrophobic moieties) and absorption (due to oleophilic moieties) mechanisms for oil removal. deswater.com
Other research has explored the creation of composite materials, such as a magnetic composite of poly(methyl methacrylate-butyl acrylate) and attapulgite–Fe3O4, which can be easily recovered from water after oil absorption using a magnetic field. sciencepublishinggroup.com
Interactive Table: Poly(this compound) for Oil Spill Cleanup
| Material | Type of Oil Adsorbed | Key Finding | Reference |
|---|---|---|---|
| Poly(n-butyl acrylate) | Gasoline, kerosene, diesel, xylene, octanol, Mobil oil | Good thermal stability and oil absorption capacity. | ekb.egnetjournals.orgekb.eg |
| Chitosan-poly(this compound) graft copolymer | Gasoil, mobil-1 oil, light crude oil, heavy crude oil | Enhanced hydrophobic-oleophilic character and oil adsorption. | journalijar.com |
| Aminated chitosan-g-poly(this compound) copolymer | Heavy oil | Dual mechanism of adsorption and absorption for oil removal. | deswater.com |
| Poly(methyl methacrylate-butyl acrylate)/ATP–Fe3O4 magnetic composite | Xylene, toluene (B28343), carbon tetrachloride, chloroform | High oil absorbency and can be magnetically recovered. | sciencepublishinggroup.com |
Poly(this compound) in Nanoparticle Synthesis and Environmental Remediation
Poly(this compound) plays a role in the synthesis of nanoparticles and their application in environmental remediation. It can be used as a stabilizer in the production of nanoparticles, influencing their size and properties.
For instance, this compound has been used as a stabilizer in the ultrasonic-assisted green synthesis of silver nanoparticles (Ag-NPs). nih.gov The resulting Ag-NPs, with an average crystallite size of 9.51–11.83 nm, have shown high efficiency in the degradation of dyes like methylene (B1212753) blue and Rhodamine B, demonstrating their potential for environmental remediation. nih.gov
Poly(this compound) copolymers are also used to create nanocomposites. Poly(this compound-co-styrene)–silver nanocomposites have been prepared using γ-irradiation in microemulsions, resulting in well-dispersed metallic silver nanoparticles within the polymer matrix. rsc.org In another study, copolymers of butyl methacrylate and 2-(dimethylamino)ethyl methacrylate prepared from silica (B1680970) (SiO2) were used as a hybrid adsorbent for heavy metals like chromium and phenol. nih.gov
Furthermore, poly(styrene-co-butyl acrylate) has been copolymerized in the presence of mesoporous diatomite particles to create nanocomposites with increased thermal stability and a higher glass transition temperature. science.gov
Interactive Table: Poly(this compound) in Nanotechnology and Environmental Remediation
| Application | Material | Key Finding | Reference |
|---|---|---|---|
| Nanoparticle Synthesis | Silver nanoparticles with this compound stabilizer | Efficient degradation of methylene blue and Rhodamine B dyes. | nih.gov |
| Nanocomposites | Poly(this compound-co-styrene)–silver nanocomposites | Uniform dispersion of silver nanoparticles in the polymer matrix. | rsc.org |
| Environmental Remediation | PBA-b-PDMAEMA copolymers from SiO2 | Hybrid adsorbent for heavy metals (Cr) and phenol. | nih.gov |
Poly(this compound) in Composite Hydrogels
Poly(this compound) (PBA) is a significant hydrophobic polymer incorporated into composite hydrogels to enhance their mechanical properties and introduce specific functionalities. Its integration with hydrophilic polymer networks leads to the formation of amphiphilic materials with unique characteristics, such as remarkable stretchability, self-healing capabilities, and responsiveness to external stimuli. These attributes make PBA-based composite hydrogels promising candidates for a variety of advanced applications.
Research has focused on developing composite hydrogels by copolymerizing this compound with hydrophilic monomers like acrylic acid (AA). researchgate.netacs.orgacs.org This process results in physical hydrogels where hydrophobic associations between the PBA segments act as dynamic crosslinks within the hydrophilic poly(acrylic acid) (PAA) matrix. acs.org Unlike brittle chemical hydrogels, these physical hydrogels exhibit significant tolerance to microwave heating. acs.org
The incorporation of PBA into hydrogel networks significantly influences their mechanical and performance characteristics. For instance, in poly(acrylic acid–this compound) physical hydrogels, the content of the acrylic acid segments plays a crucial role. acs.org An increased amount of AA units leads to higher hydrophilicity, allowing the hydrogel to absorb more water. This, in turn, results in decreased tensile strength and Young's modulus but significantly increases the tensile elongation at break. acs.org
These composite hydrogels demonstrate exceptional mechanical properties, as detailed in the table below.
Table 1: Mechanical Properties of Poly(acrylic acid-butyl acrylate) Hydrogels
| Property | Value Range |
|---|---|
| Tensile Strength | 61.0 - 103.4 kPa |
| Elongation at Break | 1150 - 2730% |
| Young's Modulus | 42.7 - 125.7 kPa |
Data sourced from multiple studies on poly(acrylic acid-butyl acrylate) physical hydrogels. researchgate.netacs.org
A key area of research is the self-healing capability of these hydrogels, which is attributed to the dynamic and reversible nature of the physical crosslinks formed by hydrophobic associations. acs.org When damaged, these hydrogels can autonomously repair themselves. Research has quantified this self-healing efficiency through tensile tests on healed samples.
Table 2: Self-Healing Efficiency of Poly(acrylic acid-butyl acrylate) Hydrogels
| Property | Healing Efficiency |
|---|---|
| Tensile Strength | 88.25% |
| Elongation at Break | 93.05% |
| Young's Modulus | 87.68% |
Data represents the recovery of mechanical properties after a 30-minute healing period. acs.org
The unique properties of PBA-containing composite hydrogels have led to their investigation in specialized applications. The presence of numerous carboxyl groups from the acrylic acid component enables the adsorption of cationic dyes through electrostatic interactions. acs.orgacs.org This has been demonstrated in the removal of methylene blue from solutions. researchgate.net Furthermore, these robust hydrogels can serve as microwave-assisted Fenton reactors for the degradation of adsorbed dyes, showcasing their potential in environmental remediation. acs.orgacs.org
In another advanced application, PBA is used to create bicontinuous double network (BCDN) materials. researchgate.net These are formed by creating a bicontinuous structure of PBA and PAA, which is then swollen with the precursors for a second hydrophilic polymer network, such as poly(N-isopropylacrylamide) (PNIPAM). The resulting material possesses decoupled pH and temperature responsiveness, making it a candidate for on-demand drug delivery systems. researchgate.net
Q & A
Q. What are the standard synthesis methods for butyl acrylate-based polymers, and how do reaction conditions influence monomer conversion?
this compound is commonly polymerized via free-radical polymerization. A typical method involves using ethyl acetate as a solvent, azobisisobutyronitrile (AIBN) as an initiator (0.1 wt.%), and a two-stage emulsion system. Reaction parameters include a dosage time of 2 hours and post-reaction time of 5 hours at 60 wt.% solid content. Temperature and initiator concentration critically affect monomer conversion and polymer molecular weight. For example, higher AIBN concentrations accelerate initiation but may reduce chain length .
Q. How should researchers characterize this compound and its copolymers to ensure reproducibility?
Characterization should include:
- Spectroscopic analysis : FTIR to confirm acrylate functional groups (C=O stretch at ~1730 cm⁻¹) and NMR for monomer sequence distribution.
- Chromatography : GPC for molecular weight distribution.
- Thermal analysis : DSC to measure glass transition temperature (Tg), which correlates with polymer flexibility.
- Physical properties : Brookfield viscosity for adhesive applications.
Data should be cross-referenced with NIST Chemistry WebBook for spectral validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is flammable and a respiratory irritant. Key safety measures include:
- Ventilation : Use fume hoods during synthesis.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS sheets for CAS 141-32-2 (n-butyl acrylate) and CAS 84100-23-2 (tert-butyl derivatives) .
Advanced Research Questions
Q. How can AGET ATRP be optimized for this compound polymerization in emulsion systems?
Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP) enables controlled polymer architecture. Key factors:
- Reducing agent : Ascorbic acid to regenerate Cu(I) catalyst.
- Surfactant selection : Sodium dodecyl sulfate (SDS) stabilizes micelles in emulsion systems.
- Stage-wise addition : Pre-emulsify monomers to suppress secondary nucleation. Monitor kinetics via gravimetric analysis or inline Raman spectroscopy .
Q. How should researchers address contradictions in reported reactivity ratios for this compound copolymerization?
Reactivity ratios (e.g., r₁ for this compound and r₂ for comonomers like acrylic acid) vary due to solvent polarity and initiation methods. To resolve discrepancies:
- Meta-analysis : Compare data from bulk vs. solution polymerization.
- Error propagation : Use the Tidwell-Mortimer method for statistical validation.
- Experimental replication : Conduct ternary phase studies to isolate solvent effects .
Q. What analytical frameworks are suitable for linking this compound’s structure to adhesive performance?
Structure-property relationships can be modeled via:
- Rheology : Time-temperature superposition to predict viscoelasticity.
- Adhesion testing : Probe tack and peel strength measurements.
- Machine learning : Train models on datasets combining monomer ratios (e.g., this compound/2-ethylhexyl acrylate) with mechanical properties. Include variables like crosslinker density and Tg .
Q. How can interdisciplinary approaches enhance the design of this compound-based biomaterials?
Integrate methods from:
Q. What strategies improve reproducibility in literature reviews on this compound chemistry?
- Boolean search optimization : Use terms like ("this compound" AND "copolymerization") NOT ("market" OR "production") in databases like SciFinder.
- Critical appraisal : Prioritize studies with detailed experimental sections (e.g., reagent purity, instrument calibration).
- Data repositories : Cross-check results with platforms like NIST or PubChem .如何通过布尔符(Boolean operators)缩小文献范围 - 文献综述必用方法!02:17

Methodological Notes
- Data presentation : Follow IUPAC guidelines for compound naming and SI units. Use ACS style for citations.
- Ethical compliance : Disclose conflicts of interest and adhere to institutional safety review protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

